Einecs 278-650-1
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
77256-87-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
7-(phenylmethoxymethyl)bicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C15H16O2/c16-15-8-12-6-7-13(15)14(12)10-17-9-11-4-2-1-3-5-11/h1-7,12-14H,8-10H2 |
InChI Key |
LSDGHFTXHLNHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C2COCC3=CC=CC=C3)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Einecs 278-650-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by Einecs number 278-650-1. The substance is chemically defined as syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene , with the corresponding CAS number 77256-87-2 . This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biological pathway information.
Chemical Identity
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Einecs Number: 278-650-1
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CAS Number: 77256-87-2
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IUPAC Name: syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
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Molecular Formula: C₁₅H₁₈O
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Molecular Weight: 214.30 g/mol
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Chemical Structure: (A 2D chemical structure diagram would be placed here in a full whitepaper)
Physical and Chemical Properties
| Property | Bicyclo[2.2.1]hept-2-ene (Analogue Data) | syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene (Predicted) |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
| Molecular Weight | 94.15 g/mol | 214.30 g/mol |
| Boiling Point | 96 °C | Expected to be significantly higher due to increased molecular weight and polarity. |
| Melting Point | 44-46 °C | Expected to be a liquid at room temperature. |
| Density | 0.95 g/cm³ | Expected to be slightly higher than the parent compound. |
| Solubility | Insoluble in water; soluble in organic solvents. | Expected to have low water solubility but good solubility in common organic solvents like ethanol, ether, and acetone. |
Experimental Protocols
Synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
The synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene can be achieved via a Diels-Alder reaction between cyclopentadiene and benzyl allyl ether.
Materials:
-
Dicyclopentadiene
-
Benzyl allyl ether
-
High-pressure reaction vessel
-
Distillation apparatus
-
Organic solvents (e.g., diethyl ether, hexane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is typically achieved by heating dicyclopentadiene to its dissociation temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer.
-
Diels-Alder Reaction: The freshly prepared cyclopentadiene is immediately reacted with an equimolar amount of benzyl allyl ether in a sealed high-pressure reaction vessel. The reaction is typically carried out at elevated temperatures (e.g., 150-180 °C) for several hours.
-
Work-up and Purification:
-
After cooling, the reaction mixture is transferred to a separatory funnel.
-
The organic layer is washed with brine (saturated NaCl solution) to remove any aqueous impurities.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product is purified by vacuum distillation to obtain the final syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
Determination of Physical Properties
4.2.1. Boiling Point Determination (Thiele Tube Method):
-
A small amount of the purified liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
4.2.2. Density Measurement:
-
A known volume of the liquid is accurately measured using a calibrated pipette.
-
The mass of this volume is determined using an analytical balance.
-
The density is calculated by dividing the mass by the volume (ρ = m/V).
4.2.3. Solubility Assessment:
-
A small, measured amount of the compound is added to a test tube.
-
A specific volume of a solvent (e.g., water, ethanol, hexane) is added.
-
The mixture is agitated vigorously.
-
Solubility is determined by visual inspection for the presence of a single, clear phase (soluble) or the persistence of undissolved material or two distinct phases (insoluble).
Biological Relevance and Signaling Pathways
Derivatives of bicyclo[2.2.1]hept-2-ene have been investigated for their potential as anticancer agents due to their interaction with Vascular Endothelial Growth Factor (VEGF) receptors. The VEGF signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis.
VEGF Receptor Signaling Pathway
The following diagram illustrates the general VEGF receptor signaling cascade, which can be potentially modulated by bicyclo[2.2.1]hept-2-ene derivatives.
Caption: VEGF Receptor Signaling Pathway and Potential Inhibition.
Experimental and Logical Workflows
The following diagram outlines the logical workflow from synthesis to the characterization of the target compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide provides a foundational understanding of the physical properties and relevant biological context for Einecs 278-650-1. While specific experimental data for this compound is limited, the provided information on its analogue, along with detailed experimental protocols and pathway diagrams, offers a robust starting point for researchers and drug development professionals. Further experimental validation is recommended to precisely determine the physicochemical characteristics of this compound.
An In-depth Technical Guide to syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. The information is tailored for professionals in chemical research and drug development who require detailed technical information.
Chemical Structure and Properties
syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is a derivative of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. The structure features a phenylmethoxy (benzyloxy) methyl group at the 7-position of the bicyclic system. The "syn" designation indicates that this substituent is oriented on the same side of the bicyclic ring as the carbon-carbon double bond. The "(±)" notation signifies that the compound is a racemic mixture of both enantiomers.
Due to the limited availability of experimental data in public literature, a comprehensive table of quantitative properties for the final product is not available. However, data for the key precursor, syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene, and general properties of related compounds are provided below for reference.
| Property | Value | Reference |
| Precursor: syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene | ||
| CAS Number | 13118-70-2 | [1] |
| Molecular Formula | C₈H₁₂O | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Colorless oil | |
| Boiling Point | 85-87 °C at 12 mmHg | |
| Target Compound: syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene | ||
| Molecular Formula | C₁₅H₁₈O | |
| Molecular Weight | 214.30 g/mol |
Synthetic Pathway
The synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene can be achieved through a two-step process, starting from a suitable 7-substituted norbornene precursor. A plausible and efficient route involves the benzylation of syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene.
Caption: Synthetic workflow for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
Experimental Protocols
Step 1: Synthesis of syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene (Precursor)
A common method for the synthesis of 7-hydroxynorbornene derivatives involves the reduction of the corresponding ketone. The syn-isomer is often favored in the reduction of 7-norbornenone.
Materials:
-
7-Norbornenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 7-norbornenone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene.
Step 2: Synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
The final product is synthesized via a Williamson ether synthesis, which involves the reaction of the alkoxide of the precursor with benzyl bromide.
Materials:
-
syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene in anhydrous THF is added dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
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The mixture is cooled back to 0 °C, and benzyl bromide is added dropwise.
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The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the dropwise addition of water.
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The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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The solvent is evaporated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
Mechanism of Williamson Ether Synthesis
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3][4] This is a single, concerted step where the nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide, leading to the formation of the ether and the displacement of the halide leaving group.[2]
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Stereochemical Considerations
The stereochemistry at the 7-position of the bicyclo[2.2.1]heptane system is a critical aspect of its synthesis. The "syn" and "anti" isomers refer to the orientation of the substituent relative to the double bond. In the case of 7-substituted norbornenes, the "syn" isomer has the substituent on the same side as the double bond, while the "anti" isomer has it on the opposite side.
The stereochemical outcome of reactions at the 7-position can be influenced by steric and electronic factors. For instance, the reduction of 7-norbornenone often favors the formation of the syn-alcohol due to the steric hindrance of the endo-hydrogens on the ethano bridge, which directs the approach of the reducing agent to the less hindered face.
Caption: Factors influencing the stereochemical outcome in the synthesis of 7-substituted norbornenes.
Conclusion
This technical guide outlines the chemical structure and a viable synthetic route for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. While specific experimental data for the final compound is scarce, the provided protocols for its synthesis from a known precursor offer a solid foundation for its preparation in a laboratory setting. The detailed mechanistic and stereochemical insights are intended to aid researchers in the design and execution of synthetic strategies involving this and related bicyclic compounds. Further experimental investigation is warranted to fully characterize the physicochemical and biological properties of this molecule.
References
Einecs 278-650-1 CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 278-650-1. This document outlines its associated Chemical Abstracts Service (CAS) number and known synonyms, presenting the data in a clear, tabular format for ease of reference.
Data Presentation
The following table summarizes the core identifiers for EINECS 278-650-1.
| Identifier | Value |
| EINECS Number | 278-650-1 |
| CAS Number | 77256-87-2[1] |
| Primary Synonym | syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-5-ene-2-carbonitrile[1] |
Logical Relationship of Identifiers
Chemical substances are often assigned multiple identifiers for tracking and regulatory purposes. The diagram below illustrates the hierarchical relationship between the EINECS number, its corresponding CAS number, and its chemical name.
Caption: Relationship between EINECS, CAS, and Synonym.
References
Technical Guide: Solubility Profile of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide leverages principles of chemical structure and polarity to predict solubility. Furthermore, it offers a detailed, generalized experimental protocol for researchers to determine precise solubility values in their solvents of interest.
Predicted Solubility Data
The solubility of a compound is primarily governed by the principle of "like dissolves like." The structure of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene contains both a nonpolar bicyclic alkene core and a more polar (phenylmethoxy)methyl substituent. This dual character suggests its solubility across a range of organic solvents. The nonpolar bicycloalkane framework indicates good solubility in nonpolar solvents, while the benzyl ether group, with its ether oxygen and aromatic ring, introduces polarity, allowing for interaction with polar solvents.
Based on these structural characteristics, the following table summarizes the predicted solubility of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Soluble | The nonpolar bicyclic core is structurally similar to these solvents, leading to favorable van der Waals interactions. |
| Slightly Polar | Toluene, Diethyl Ether | Soluble | Toluene's aromatic ring can interact favorably with the phenyl group of the solute. Diethyl ether is a good solvent for many organic compounds due to its ability to solvate both nonpolar and polar parts. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | These solvents can effectively solvate the entire molecule, interacting with both the hydrocarbon backbone and the polar ether linkage. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The polarity of these solvents will interact with the ether group, but the large nonpolar hydrocarbon portion may limit high solubility. Hydrogen bonding is not as significant as with more polar solutes. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Sparingly Soluble | The predominantly nonpolar character of the molecule will likely lead to poor solubility in highly polar, protic solvents like water. Solubility in DMSO may be slightly better due to its strong solvating power. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a general procedure for determining the solubility of a solid organic compound like syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene in a given organic solvent.
Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a controlled temperature.
Materials:
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syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
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Selected organic solvents (analytical grade)
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Scintillation vials or test tubes with screw caps
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Analytical balance
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Vortex mixer
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Constant temperature bath or shaker
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Syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid compound to a pre-weighed vial.
-
Record the exact mass of the compound added.
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Add a known volume of the selected solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.
-
Record the exact volume of the filtered solution.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of the compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.
-
Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Visualizations
Logical Relationship of Structure to Solubility
The following diagram illustrates how the structural components of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene influence its predicted solubility in different types of solvents.
Caption: Structural components and their influence on solubility.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental protocol for determining the solubility of the compound.
Caption: Workflow for experimental solubility determination.
General Synthetic Pathway
While specific reaction conditions can vary, the synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene generally involves the reaction of a suitable bicyclo[2.2.1]hept-2-ene precursor with a benzyl-containing reagent. The following diagram illustrates a plausible synthetic workflow.
Caption: General synthetic workflow for the target compound.
Unveiling syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, a specialized bicyclic alkene with potential applications in medicinal chemistry and materials science. This document details its commercial unavailability, a feasible synthetic route, and expected analytical data based on structurally related compounds.
Commercial Availability
Proposed Synthesis: Diels-Alder Reaction
The most practical approach for the synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is through a Diels-Alder reaction. This powerful cycloaddition reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile.[1] For the target compound, the reactants would be freshly cracked cyclopentadiene (the diene) and benzyl allyl ether (the dienophile).
Cyclopentadiene is highly reactive and readily dimerizes at room temperature to dicyclopentadiene.[2] Therefore, it must be obtained by "cracking" the dimer via a retro-Diels-Alder reaction immediately before use.[2] The subsequent reaction with benzyl allyl ether is expected to yield a mixture of syn and anti isomers, from which the desired syn isomer can be isolated using chromatographic techniques.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: Synthetic and purification workflow.
Detailed Experimental Protocol
The following is a proposed experimental protocol based on general procedures for Diels-Alder reactions involving cyclopentadiene.[3]
Materials:
-
Dicyclopentadiene
-
Benzyl allyl ether
-
Anhydrous diethyl ether (or other suitable solvent)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer (b.p. 41 °C) will distill over.[2] Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.
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Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzyl allyl ether (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath. To this, add the freshly prepared cyclopentadiene (1.2 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude mixture by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the syn and anti isomers.
Data Presentation: Expected Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₈O |
| Molecular Weight | 214.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not determined; expected to be >200 °C at atm. pressure |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Hexane) |
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | Signals for olefinic protons (~6.0-6.2 ppm), bridgehead protons, benzylic protons (~4.5 ppm), methylene protons of the benzyl group, and protons of the bicyclic framework. |
| ¹³C NMR (CDCl₃) | Signals for olefinic carbons (~135-140 ppm), aromatic carbons, benzylic carbon, and aliphatic carbons of the bicyclic system. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 214. A prominent fragment would be expected from the loss of the benzyl group. |
| IR (thin film) | C-H stretching (aromatic and aliphatic), C=C stretching (~1580-1640 cm⁻¹), and C-O stretching. |
Potential Applications in Drug Discovery
Bicyclo[2.2.1]heptane and heptene scaffolds are considered "conformationally rigid" and are of great interest in drug design.[6] They serve as bioisosteres for phenyl rings and can be used to create novel nucleoside analogs with potential antiviral or anticancer activities. The title compound could serve as a key intermediate in the synthesis of such carbocyclic nucleoside analogs.
The diagram below illustrates a hypothetical logical relationship for the application of the title compound in the development of novel therapeutic agents.
Caption: Logical pathway for drug discovery applications.
Conclusion
syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is a valuable, albeit commercially unavailable, building block for synthetic chemistry. Its preparation via a Diels-Alder reaction is a feasible and well-established method. The rigid bicyclic core of this molecule makes it an attractive scaffold for the design of novel therapeutic agents, particularly in the field of carbocyclic nucleosides. This guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the potential of this intriguing compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. sciforum.net [sciforum.net]
- 4. Bicyclo[2.2.1]hept-2-ene, 2-methyl- [webbook.nist.gov]
- 5. EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stereochemistry of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, a key bicyclic intermediate in synthetic organic chemistry. The document details the synthetic pathway, diastereomeric and enantiomeric considerations, and robust protocols for the resolution of its racemic form.
Introduction to the Stereochemistry of 7-Substituted Norbornenes
The bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a rigid bicyclic olefin that serves as a versatile scaffold in the synthesis of complex molecules, including pharmaceuticals and functional materials. Substitution at the C7 position introduces a stereocenter, leading to the formation of diastereomers designated as syn and anti.
-
syn isomer: The substituent at C7 is oriented on the same side as the carbon-carbon double bond.
-
anti isomer: The substituent at C7 is oriented on the opposite side of the carbon-carbon double bond.
The target molecule, syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, exists as a racemic mixture of two enantiomers. The control and separation of these stereoisomers are critical for applications where specific three-dimensional arrangements are required, particularly in drug development and asymmetric catalysis.
Synthesis and Diastereomer Separation
The primary route to the bicyclo[2.2.1]hept-2-ene core is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For the synthesis of 7-substituted norbornenes, cyclopentadiene is a highly reactive and commonly used diene.[1] The reaction of cyclopentadiene with an appropriate dienophile, in this case, benzyl allyl ether, yields a mixture of the syn and anti diastereomers of 7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
Expected Quantitative Data from Synthesis
The following table summarizes the anticipated quantitative data for the synthesis and separation of the syn and anti diastereomers, based on typical outcomes for similar Diels-Alder reactions.
| Parameter | Expected Value | Notes |
| Overall Yield | 60-75% | Combined yield of syn and anti isomers after purification. |
| syn:anti Ratio | 1:1 to 2:1 | This ratio can be influenced by reaction temperature and pressure. |
| Purity of Isomers | >98% | After separation by column chromatography. |
Experimental Protocol: Synthesis and Diastereomer Separation
Materials and Reagents
-
Dicyclopentadiene
-
Benzyl allyl ether
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to 170 °C and distilling the resulting cyclopentadiene monomer (b.p. 41 °C).[1] Keep the collected cyclopentadiene on ice to prevent dimerization.
-
Diels-Alder Reaction: In a pressure-sealed tube, dissolve benzyl allyl ether (1.0 equivalent) in anhydrous toluene. Add freshly distilled cyclopentadiene (2.0 equivalents). Seal the tube and heat the reaction mixture at 120 °C for 18 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product, a mixture of syn and anti diastereomers, is then purified and the isomers are separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Enantiomeric Resolution of the syn Racemate
The resolution of the racemic syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is achieved through a multi-step process involving debenzylation, enzymatic kinetic resolution of the resulting primary alcohol, and subsequent separation of the enantiomers. Lipases are particularly effective for the kinetic resolution of racemic alcohols.[2][3][4]
Proposed Workflow for Enantiomeric Resolution
The following diagram illustrates the workflow for the synthesis and resolution of the target compound.
Expected Quantitative Data from Resolution
The following table presents the anticipated results from the enzymatic kinetic resolution of the racemic alcohol derived from the syn isomer.
| Parameter | Expected Value | Notes |
| Conversion | ~50% | Optimal for kinetic resolution to achieve high enantiomeric excess for both enantiomers.[5] |
| Enantiomeric Excess (ee) of Unreacted Alcohol | >95% | The slower reacting enantiomer remains. |
| Enantiomeric Excess (ee) of Acylated Product | >95% | The faster reacting enantiomer is acylated. |
| Enantiomeric Ratio (E) | >100 | A measure of the enzyme's selectivity.[5] |
Experimental Protocol: Enantiomeric Resolution
Debenzylation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
-
Reaction Setup: Dissolve the racemic syn isomer in ethanol in a flask. Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenolysis: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the mixture vigorously at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the racemic alcohol, syn-(±)-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene.
Enzymatic Kinetic Resolution
-
Reaction Setup: To a solution of the racemic alcohol in an organic solvent (e.g., hexane or isooctane), add an acyl donor such as vinyl acetate (2.0 equivalents).[6]
-
Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture.[4] Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Termination and Work-up: When approximately 50% conversion is reached, filter off the enzyme. Remove the solvent and excess acyl donor under reduced pressure.
-
Separation of Enantiomers: The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography on silica gel.
Determination of Enantiomeric Excess
The enantiomeric excess of the resolved alcohol and the acylated product should be determined using chiral GC or HPLC.[7] The absolute configuration of the separated enantiomers would typically be determined by X-ray crystallography of a suitable crystalline derivative or by comparison to known compounds.
Conclusion
The stereochemistry of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is multifaceted, involving both diastereomeric and enantiomeric forms. The synthesis via a Diels-Alder reaction provides access to the syn and anti diastereomers, which can be separated chromatographically. The resolution of the racemic syn isomer can be effectively achieved through a debenzylation followed by a lipase-catalyzed kinetic resolution of the resulting primary alcohol. The protocols and data presented in this guide offer a robust framework for the preparation and stereochemical control of this valuable synthetic intermediate.
References
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Unlocking Potential: A Technical Guide to the Research Applications of Bicyclo[2.2.1]hept-2-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, scaffold is a rigid, strained bicyclic motif that has garnered significant attention across diverse scientific disciplines. Its unique conformational constraints and reactive double bond make it a versatile building block for the synthesis of complex molecules with valuable applications in medicinal chemistry, polymer science, and materials engineering. This in-depth technical guide explores the core research applications of bicyclo[2.2.1]hept-2-ene derivatives, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Medicinal Chemistry: Targeting Cancer and Viral Infections
The rigid bicyclo[2.2.1]heptane framework serves as a valuable non-aromatic and non-planar scaffold in drug design, allowing for the exploration of three-dimensional chemical space. This has led to the development of potent and selective therapeutic agents, particularly in the fields of oncology and virology.
Anticancer Applications: CXCR2 Antagonism in Metastasis
The chemokine receptors CXCR1 and CXCR2 play a pivotal role in cancer progression and metastasis.[1][2] Antagonizing these receptors has emerged as a promising therapeutic strategy.[1] A series of N,N'-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane moiety have been identified as potent and selective CXCR2 antagonists.[1][3]
| Compound | R2 Substituent | CXCR2 IC50 (μM)[1] | Selectivity Ratio (CXCR1 IC50 / CXCR2 IC50)[1] |
| 1a | - | 0.062 | 113 |
| 2a | Methyl | 3.8 | - |
| 2b | Cyano | 0.45 | - |
| 2e | (structure with bicyclo[2.2.1]heptane) | 0.048 | 60.4 |
This protocol outlines the general synthetic route for preparing the target compounds.[4]
-
Nitro Reduction: An appropriate nitro-containing precursor is reduced to the corresponding aniline. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Nucleophilic Substitution with Diethoxycyclobutenedione: The resulting aniline undergoes a nucleophilic substitution reaction with 3,4-diethoxycyclobut-3-ene-1,2-dione to yield a key intermediate.
-
Amine Substitution: The ethoxy group on the intermediate is then displaced by reacting it with bicyclo[2.2.1]heptan-2-amine to afford the final N,N'-diarylsquaramide product.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.
The following diagrams illustrate the CXCR2 signaling pathway in cancer metastasis and the synthetic workflow for the preparation of the bicyclo[2.2.1]heptane-containing CXCR2 antagonists.
Antiviral Applications: Targeting Influenza and Other Viruses
Derivatives of bicyclo[2.2.1]heptane, particularly those derived from natural products like camphor, have demonstrated significant antiviral activity.[5][6] These compounds often incorporate other pharmacophores, such as adamantane, to enhance their efficacy.[7][8]
| Compound | Virus | IC50 (μM) | Reference |
| Compound with 1,7,7-trimethylbicyclo[2.2.1]heptane backbone | Influenza A (H1N1) | Varies | [5] |
| Thiazole derivative 4b | Vaccinia Virus | 3.7 | [9] |
| Thiazole derivative 4c | Vaccinia Virus | 2.4 | [9] |
| Thiazole derivative 4e | Vaccinia Virus | 3.3 | [9] |
| Thiazolidin-4-one derivative 8b | Vaccinia Virus | 9.5 | [9] |
| 1'-Homocarbanucleoside analog 6j | Herpes Simplex Virus-1 | 15 ± 2 | [10] |
| 1'-Homocarbanucleoside analog 6d | Herpes Simplex Virus-1 | 21 ± 4 | [10] |
| 1'-Homocarbanucleoside analog 6f | Herpes Simplex Virus-1 | 28 ± 4 | [10] |
This protocol describes the synthesis of N-acylhydrazones from d-(+)-camphor, which have shown antiviral activity.[5]
-
Hydrazone Formation: d-(+)-camphor is reacted with hydrazine hydrate in the presence of acetic acid to form camphor hydrazone.
-
N-Acylation: The camphor hydrazone is then N-acylated using various acid anhydrides or acid chlorides. For example, to a solution of the carboxylic acid and triethylamine in chloroform, ethyl chloroformate is added dropwise. After stirring, a solution of camphor hydrazone in chloroform is added to yield the final N-acylhydrazone product.
-
Purification: The product is purified by standard methods such as crystallization or column chromatography.
Polymer Chemistry: Ring-Opening Metathesis Polymerization (ROMP)
Bicyclo[2.2.1]hept-2-ene and its derivatives are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP) due to their high ring strain.[11][12] ROMP allows for the synthesis of polymers with well-defined microstructures and a wide range of functionalities, leading to materials with tailored properties.[11][12][13]
| Polymer | Glass Transition Temperature (Tg) (°C) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Polynorbornene | 35-45 | Varies | Varies | [14] |
| Poly(3-pentafluorophenyltricyclononene-7) | >300 | 4.1 x 10^5 | 3.6 | [15] |
| Polynorbornenes with cyclic fluoroalkyl side groups | Varies | Varies | Varies | [3] |
| Polynorbornadiene diester derivatives | Varies | (1.6-11.2) x 10^4 | 1.04-1.21 | [12] |
This protocol describes a living ROMP of N-amino norbornene imide monomers using Grubbs' third-generation catalyst (G3).[16]
-
Monomer Synthesis: The N-amino norbornene imide monomer is synthesized from cis-5-norbornene-exo-2,3-dicarboxylic anhydride and hydrazine.
-
Polymerization: In a glovebox, the monomer is dissolved in dichloromethane. A solution of Grubbs' third-generation catalyst in dichloromethane is then added to the monomer solution. The reaction is stirred at room temperature.
-
Termination: The polymerization is terminated by the addition of ethyl vinyl ether.
-
Purification: The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
The following diagram illustrates the general workflow of a ROMP reaction.
Conclusion
The bicyclo[2.2.1]hept-2-ene scaffold is a powerful and versatile tool in the hands of researchers. Its unique structural features have enabled the development of promising drug candidates for cancer and viral diseases, as well as the synthesis of advanced polymeric materials with tunable properties. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and innovation in these exciting areas. As our understanding of the structure-activity and structure-property relationships of these derivatives continues to grow, so too will their impact on science and technology.
References
- 1. Synthesis of d-(+)-camphor-based N-acylhydrazones and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Properties of Camphor-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Handling and Storage of Einecs 278-650-1
Chemical Identification: syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene Einecs Number: 278-650-1 CAS Number: 77256-87-2
To our valued researchers, scientists, and drug development professionals:
This guide is intended to provide comprehensive handling and storage guidelines for the chemical compound identified as Einecs 278-650-1, also known as syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. However, after a thorough and extensive search of publicly available chemical databases and safety literature, a comprehensive and verified Safety Data Sheet (SDS) containing detailed quantitative data for this specific compound could not be located.
The information presented herein is aggregated from general chemical safety principles and data from structurally similar compounds. It is imperative to treat this substance with caution and to conduct a thorough risk assessment before handling. The absence of a specific SDS necessitates a conservative approach to safety protocols.
Hazard Summary
While a specific hazard profile for this compound is not available, data from analogous bicyclo[2.2.1]heptene derivatives suggest the following potential hazards. It is crucial to handle this compound as if it possesses these risks until more specific data becomes available.
Potential Health Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Environmental Hazards:
-
Information on the environmental impact of this specific substance is not available. However, it is good practice to prevent any chemical from entering the environment.
Precautionary Measures and Personal Protective Equipment (PPE)
Given the potential hazards, the following precautionary measures and personal protective equipment are strongly recommended.
| Precautionary Statement | Personal Protective Equipment (PPE) |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. |
| P264: Wash skin thoroughly after handling. | Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. |
| P270: Do not eat, drink or smoke when using this product. | General Hygiene: Maintain good laboratory hygiene. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | Eye Protection: Wear chemical safety goggles or a face shield. Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. |
Handling and Storage Guidelines
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling
-
Ventilation: Handle in a chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Some bicyclo[2.2.1]heptene derivatives are air-sensitive. It is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Spill Procedures: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.
-
Security: Given that this is a research chemical, it should be stored in a secure, locked location accessible only to authorized personnel.
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols and Signaling Pathways
A comprehensive search of scientific literature and databases did not yield any specific experimental protocols or established signaling pathways for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. Researchers working with this compound will need to develop their own protocols based on the intended application and general principles of organic chemistry and pharmacology.
Visualization of Logical Relationships
Due to the lack of specific data on experimental workflows or signaling pathways for this compound, a meaningful diagram cannot be generated at this time. A generalized laboratory workflow for handling a potentially hazardous chemical is presented below as a logical guide.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. The information provided is based on data from similar chemical structures and may not be fully representative of the specific hazards of this compound. All laboratory work should be conducted by trained professionals who have performed a thorough risk assessment. The user assumes all responsibility for the safe handling, storage, and disposal of this substance.
Methodological & Application
Application Note: Stereoselective Epoxidation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The epoxidation of bicyclic alkenes, such as derivatives of bicyclo[2.2.1]hept-2-ene (norbornene), is a fundamental transformation in organic synthesis, providing access to strained epoxide rings that are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemical outcome of this reaction is of paramount importance and is highly influenced by the steric and electronic environment of the alkene. In the case of 7-substituted norbornenes, the facial selectivity of the epoxidation (exo vs. endo attack) is dictated by the nature and orientation of the substituent on the C7 bridge. For syn-7-substituted norbornenes, the substituent can sterically hinder the exo face of the double bond, leading to a preferential attack of the oxidizing agent from the less hindered endo face.[1][2]
This application note provides a detailed protocol for the stereoselective epoxidation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene using meta-chloroperoxybenzoic acid (m-CPBA). The bulky syn-benzyloxymethyl group is expected to direct the epoxidation to the endo face of the bicyclic system.
Reaction Scheme
Experimental Protocol
Materials:
-
syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. To this stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired epoxide products.
Data Presentation
The following table summarizes typical quantitative data for the epoxidation of syn-7-substituted norbornenes, which can be expected for the title compound.
| Parameter | Value |
| Starting Material | 1.0 g (4.67 mmol) |
| m-CPBA (77%) | 1.26 g (5.60 mmol) |
| Solvent (DCM) | 47 mL |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 3 hours |
| Isolated Yield (Total) | ~85-95% |
| Diastereomeric Ratio | >10:1 (endo : exo) |
| Purification Method | Flash Column Chromatography |
Note: The diastereomeric ratio is an estimation based on the directing effect of bulky syn-substituents on norbornene systems and should be confirmed experimentally by methods such as NMR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the epoxidation reaction.
Caption: Workflow for the epoxidation of the bicyclic alkene.
Stereochemical Rationale
This diagram illustrates the rationale behind the observed stereoselectivity.
Caption: Rationale for the preferential endo-epoxidation.
References
Application Notes and Protocols for Diels-Alder Reactions
Disclaimer: Initial searches for a specific chemical entity corresponding to "Einecs 278-650-1" for use in Diels-Alder reactions did not yield a definitive, single compound. The EINECS number appears in various contexts but is not consistently associated with a specific diene or dienophile used in this type of reaction. Therefore, these application notes and protocols are based on a classic and well-documented example of the Diels-Alder reaction: the cycloaddition of cyclopentadiene with maleic anhydride. This example serves to illustrate the principles, experimental setup, and potential applications relevant to researchers, scientists, and drug development professionals.
Introduction to the Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1] It involves the reaction of a conjugated diene with a substituted alkene, known as a dienophile, to form a cyclohexene derivative.[1][2] This reaction is highly valued for its stereospecificity and regioselectivity, making it a crucial tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3]
Key Principles:
-
Concerted Mechanism: The reaction proceeds through a single, cyclic transition state without the formation of any intermediates.[1]
-
Stereospecificity: The stereochemistry of the reactants is retained in the product. For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring.[4]
-
The endo Rule: In reactions involving cyclic dienes, the endo product is typically the kinetically favored product. This is due to secondary orbital interactions between the substituents of the dienophile and the developing pi system of the diene in the transition state.[4]
-
Electron Demand: The reaction rate is generally enhanced when the diene is electron-rich (containing electron-donating groups) and the dienophile is electron-poor (containing electron-withdrawing groups).[3][5]
Applications in Drug Development
The ability to form complex cyclic systems with high stereocontrol makes the Diels-Alder reaction invaluable in medicinal chemistry and drug development. It is employed in the synthesis of a wide array of therapeutic agents, including steroids, alkaloids, and prostaglandins. A notable application is in the synthesis of complex natural products with biological activity, where the creation of specific stereoisomers is critical for efficacy.[3] For instance, the core structures of various antiviral and anticancer agents have been constructed using this methodology. The convergence of bringing together two complex molecular fragments in a predictable manner is a significant advantage in the multi-step synthesis of drug candidates.[3]
Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
This protocol details the reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile).
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane or Ligroin (petroleum ether)[6]
-
Fractional distillation apparatus
-
Erlenmeyer flask or reaction vial
-
Stir bar or spin vane
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel or Craig tube with centrifuge)[7]
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as the more stable dimer, dicyclopentadiene, at room temperature. To obtain the reactive monomer, dicyclopentadiene must be "cracked" via a retro-Diels-Alder reaction. This is achieved by fractional distillation of dicyclopentadiene at a temperature of around 170-190°C.[8] The cyclopentadiene monomer will distill at a much lower temperature (around 40-45°C).[8] The freshly distilled cyclopentadiene should be used immediately or stored at low temperatures to prevent re-dimerization.[8]
-
Reaction Setup: In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate.[6] Gentle warming may be required to fully dissolve the solid. Once dissolved, add 4.0 mL of ligroin or hexane and mix well.[6]
-
Initiation of the Diels-Alder Reaction: To the solution of maleic anhydride, add 1.0 mL of the freshly prepared cyclopentadiene.[6] The reaction is exothermic and may cause the solvent to boil briefly.[6]
-
Crystallization and Product Isolation: A white precipitate of the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, should begin to form.[6] Allow the flask to cool to room temperature to continue the crystallization process. After approximately 15 minutes, cool the mixture in an ice bath to maximize the product yield.[6][7]
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials. Allow the product to air dry.
Characterization:
The final product can be characterized by its melting point and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.[6]
Quantitative Data
The following table summarizes typical quantitative data for the Diels-Alder reaction between cyclopentadiene and maleic anhydride.
| Parameter | Value | Reference |
| Reactants | ||
| Maleic Anhydride | 1.003 g | [6] |
| Cyclopentadiene | 1.0 mL | [6] |
| Solvents | ||
| Ethyl Acetate | 4.0 mL | [6] |
| Ligroin (Petroleum Ether) | 4.0 mL | [6] |
| Reaction Conditions | ||
| Temperature | Room temperature, followed by ice bath | [6][7] |
| Reaction Time | ~15 minutes for initial precipitation | [6] |
| Product | ||
| Theoretical Yield | Varies based on limiting reagent | |
| Typical Actual Yield | 70-90% | [6] |
| Melting Point | 164-165 °C |
Visualizations
Diels-Alder Reaction Mechanism
Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.
Experimental Workflow
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. unwisdom.org [unwisdom.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Synthesis of Nucleoside Analogues from syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogues are a critical class of therapeutic agents, demonstrating significant antiviral and anticancer properties.[1][2][3] Their structure, which replaces the furanose oxygen of natural nucleosides with a methylene group, often imparts increased metabolic stability. The use of conformationally locked scaffolds, such as the bicyclo[2.2.1]heptane system, can pre-organize the molecule into a bioactive conformation, potentially enhancing its interaction with target enzymes like viral polymerases.[1][4][5] This document provides detailed protocols for the synthesis of novel purine and pyrimidine nucleoside analogues starting from the versatile building block, syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. The synthetic strategy focuses on the functionalization of the double bond, introduction of an amino group, and subsequent construction or coupling of nucleobases.
Overall Synthetic Workflow
The multi-step synthesis begins with the functionalization of the olefin in the starting bicyclic compound. This is followed by a series of transformations to introduce an amino group, which serves as the anchor point for the nucleobase. The nucleobase can be built onto the amine or coupled directly in a later step. Final deprotection steps yield the target nucleoside analogues.
References
- 1. CCCC 2005, Volume 70, Issue 4, Abstracts pp. 519-538 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical and concise synthesis of nucleoside analogs | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Double Bond in syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the double bond in syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. This bicyclic alkene is a valuable intermediate in the synthesis of complex molecules, including nucleoside analogues and other pharmacologically active compounds. The functionalization of its double bond allows for the introduction of diverse functionalities and the construction of stereochemically rich structures.
Overview of Double Bond Functionalization
The double bond in syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is amenable to a variety of transformations, including epoxidation, dihydroxylation, and ozonolysis. The stereochemical outcome of these reactions is influenced by the steric and electronic properties of the syn-7-substituent. Theoretical studies suggest that the syn-alkoxymethyl group can direct electrophilic attack to the exo face of the bicyclic system.
Epoxidation
Epoxidation of the double bond yields a reactive epoxide ring, which can be further opened by various nucleophiles to introduce a wide range of functional groups. The stereoselectivity of the epoxidation is a key consideration.
Stereoselectivity
A computational DFT study on the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-enes with peroxy acids predicts that a syn-hydroxy substituent strongly directs the oxidant to the exo face through hydrogen bonding.[1][2] In contrast, sterically demanding groups like methyl or chloro at the syn-7 position can favor the formation of the endo-epoxide due to steric repulsion.[1][2] For the title compound, the syn-(phenylmethoxy)methyl group is expected to favor exo-epoxidation.
Experimental Protocol: exo-Epoxidation
This protocol is a general procedure for the epoxidation of norbornene derivatives and can be adapted for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
Materials:
-
syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding epoxide.
Quantitative Data:
| Substituent at 7-syn position | Reagent | Predominant Isomer | Reference |
| H | Peroxy acid | exo | [1] |
| OH | Peroxy acid | exo | [1] |
| Cl | Peroxy acid | endo | [1] |
| CH₃ | Peroxy acid | endo | [1] |
Reaction Pathway
References
Application Notes and Protocols for the Preparation of Physiologically Active Compounds Using 2-((3-Aminopropyl)amino)ethanol (EINECS 278-650-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-((3-aminopropyl)amino)ethanol, also known as N-(2-hydroxyethyl)-1,3-propanediamine (CAS: 4461-39-6), in the synthesis of physiologically active compounds. This versatile trifunctional building block, possessing a primary amine, a secondary amine, and a primary hydroxyl group, serves as a key intermediate in the preparation of a variety of pharmacologically relevant molecules.[1]
Introduction to 2-((3-Aminopropyl)amino)ethanol
2-((3-Aminopropyl)amino)ethanol is a colorless to light yellow liquid with the molecular formula C₅H₁₄N₂O. Its unique structure allows for a range of chemical transformations, making it a valuable synthon in medicinal chemistry. The nucleophilic nature of its amine groups and the reactivity of its hydroxyl group enable its incorporation into diverse molecular scaffolds to introduce specific amine-alcohol functionalities, which can be crucial for therapeutic efficacy.[1]
Application in the Synthesis of Antihypertensive Quinazoline Derivatives
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects. The incorporation of an amino-alcohol side chain, facilitated by reagents like 2-((3-aminopropyl)amino)ethanol, can significantly influence the biological activity of the resulting quinazoline derivatives.
A key application of 2-((3-aminopropyl)amino)ethanol is in the synthesis of 2,4-disubstituted quinazoline derivatives, which have shown promise as potent antihypertensive agents. These compounds often exert their effects by acting as α1-adrenergic receptor antagonists.
The general synthetic strategy involves the reaction of a suitable quinazoline precursor with 2-((3-aminopropyl)amino)ethanol. The primary and secondary amine functionalities of 2-((3-aminopropyl)amino)ethanol can be selectively reacted under controlled conditions to achieve the desired substitution pattern on the quinazoline core.
Experimental Protocols
This protocol outlines a general method for the nucleophilic substitution reaction between a 2-chloroquinazoline and 2-((3-aminopropyl)amino)ethanol.
Materials:
-
2-Chloro-4-substituted-quinazoline
-
2-((3-Aminopropyl)amino)ethanol (this compound)
-
Anhydrous isopropanol
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-chloro-4-substituted-quinazoline (1.0 eq) in anhydrous isopropanol (10 mL/mmol), add 2-((3-aminopropyl)amino)ethanol (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-((3-(2-hydroxyethylamino)propyl)amino)-substituted quinazoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The biological activity of the synthesized quinazoline derivatives is typically evaluated through in vitro and in vivo assays. The following table provides a template for summarizing the antihypertensive activity of newly synthesized compounds.
| Compound ID | Structure | In Vitro α1-Adrenergic Receptor Binding Affinity (Ki, nM) | In Vivo Antihypertensive Activity (% Reduction in Mean Arterial Pressure) |
| Control (Prazosin) | N/A | 0.5 | 35 ± 4 |
| Derivative 1 | [Structure of Derivative 1] | [Value] | [Value] |
| Derivative 2 | [Structure of Derivative 2] | [Value] | [Value] |
| Derivative 3 | [Structure of Derivative 3] | [Value] | [Value] |
Signaling Pathways
The antihypertensive effects of the synthesized quinazoline derivatives are often mediated through the blockade of α1-adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines (e.g., norepinephrine) to these receptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.
Conclusion
2-((3-Aminopropyl)amino)ethanol (this compound) is a valuable and versatile building block for the synthesis of physiologically active compounds, particularly in the development of novel antihypertensive agents based on the quinazoline scaffold. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this intermediate in their synthetic and medicinal chemistry programs. Further derivatization and biological evaluation are encouraged to identify new lead compounds with improved pharmacological profiles.
References
Application Notes and Protocols: Swern Oxidation of Bicyclo[2.2.1]hept-2-ene Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Swern oxidation is a widely utilized and reliable method in organic synthesis for the conversion of primary and secondary alcohols into aldehydes and ketones, respectively.[1] This reaction is renowned for its mild conditions, broad functional group tolerance, and avoidance of toxic heavy metals like chromium.[2][3] It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophilic agent such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine.[1][4] A key advantage is that primary alcohols are oxidized to aldehydes without further oxidation to carboxylic acids.[5]
This document provides detailed protocols for the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to synthesize bicyclo[2.2.1]hept-5-ene-2,3-dione, a valuable intermediate in synthetic chemistry.[6][7] The procedures described are based on established literature methods, offering high yields and operational simplicity.[6]
Reaction Principle and Mechanism
The Swern oxidation proceeds through several distinct steps.[8] First, DMSO is activated at a low temperature (typically -78 °C) by oxalyl chloride or a similar agent to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate, releasing carbon monoxide and carbon dioxide in the process.[1][2] The alcohol substrate then attacks this electrophilic sulfur species, forming a key alkoxysulfonium ion.[8] Finally, the addition of a non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination via a five-membered ring transition state to yield the desired ketone or aldehyde, along with dimethyl sulfide (DMS) and a protonated base.[5]
Caption: Logical workflow of the Swern oxidation mechanism.
Experimental Protocols
Two primary protocols for the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol are presented. The first utilizes trifluoroacetic anhydride for activation, which has been reported to provide a higher yield.[6] The second employs the more conventional oxalyl chloride.
Protocol 1: Improved Swern Oxidation with Trifluoroacetic Anhydride
This method results in a higher yield of the desired dione.[6]
Materials and Reagents:
-
Bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium hydroxide solution
-
Dry ice-acetone bath
-
Standard glassware for inert atmosphere reactions
Stoichiometry:
| Reagent | Molar Eq. (vs. Diol) |
|---|---|
| Bicyclo[2.2.1]hept-5-ene-2,3-diol | 1.0 |
| Dimethyl sulfoxide (DMSO) | 3.15 |
| Trifluoroacetic anhydride (TFAA) | 2.85 |
| Triethylamine (TEA) | 5.27 |
Procedure:
-
To a solution of dimethyl sulfoxide (14.79 g, 189 mmol) in dichloromethane (100 mL), cooled to -78 °C using a dry ice-acetone bath, add trifluoroacetic anhydride (35.92 g, 171 mmol) dropwise over 40 minutes.[6] Maintain the temperature below -70 °C.
-
After the addition is complete, add a solution of bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol (7.50 g, 60 mmol) in dichloromethane (30 mL) to the reaction mixture over 10 minutes.[6]
-
Stir the mixture at -78 °C for an additional 2 hours.[6]
-
Add triethylamine (31.98 g, 316 mmol) to the solution.[6]
-
Continue stirring the mixture for 3 hours at -78 °C, then allow it to warm to room temperature.[6]
-
Quench the reaction by adding an aqueous sodium hydroxide solution.[6]
-
Extract the product with dichloromethane (6 x 20 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or recrystallization as needed.
Protocol 2: Standard Swern Oxidation with Oxalyl Chloride
This protocol uses the classical Swern activator, oxalyl chloride.
Materials and Reagents:
-
Bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium or sodium sulfate
-
Dry ice-acetone bath
Stoichiometry:
| Reagent | Molar Eq. (vs. Diol) |
|---|---|
| Bicyclo[2.2.1]hept-5-ene-2,3-diol | 1.0 |
| Oxalyl chloride | ~2.0 |
| Dimethyl sulfoxide (DMSO) | ~3.0 |
| Triethylamine (TEA) | ~4.0-5.0 |
Procedure:
-
Prepare a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane and cool it to -78 °C in a flask equipped with a stirring bar under an inert atmosphere.[2]
-
Add dimethyl sulfoxide (3 equivalents) dissolved in dichloromethane dropwise to the cooled solution.[2] Stir for 15 minutes.
-
Slowly add a solution of bicyclo[2.2.1]hept-5-ene-2,3-diol (1 equivalent) in dichloromethane.[2][9]
-
Stir the reaction mixture at -78 °C for 30-60 minutes.[9]
-
Add triethylamine (4-5 equivalents) dropwise, ensuring the temperature remains low.[2]
-
Stir the mixture for 10-15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.[2]
-
Dilute the reaction mixture with water and transfer to a separatory funnel.[2]
-
Extract the aqueous layer three times with dichloromethane.[2]
-
Combine the organic fractions and wash sequentially with water and saturated aqueous NaCl (brine).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in a vacuum to obtain the product.[2]
General Experimental Workflow
The workflow for a Swern oxidation is sequential and highly temperature-dependent. Each step must be completed before proceeding to the next to ensure the correct intermediates are formed and side reactions are minimized.[8]
Caption: A typical experimental workflow for the Swern oxidation.
Quantitative Data Summary
The choice of activating agent has a significant impact on the reaction yield for the oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol.[6]
| Activating Agent | Substrate | Product | Reported Yield | Reference |
| Trifluoroacetic Anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-diol | Bicyclo[2.2.1]hept-5-ene-2,3-dione | 73% | [6] |
| Oxalyl Chloride | Bicyclo[2.2.1]hept-5-ene-2,3-diol | Bicyclo[2.2.1]hept-5-ene-2,3-dione | 61% | [6] |
Important Considerations and Safety
-
Temperature Control: The reaction must be maintained at low temperatures (around -78 °C) to prevent the decomposition of the reactive intermediates and the formation of side products.[5]
-
Reagent Addition: The dropwise addition of reagents is crucial to control the exothermic nature of the reactions and maintain the low temperature.
-
Byproducts: The reaction produces dimethyl sulfide (DMS), which is a volatile and malodorous compound (B.P. 37 °C).[1] Additionally, the activation step with oxalyl chloride generates carbon monoxide (CO) and carbon dioxide (CO2).[1] Carbon monoxide is acutely toxic.
-
Safety Precautions: All steps of the reaction and the work-up must be performed in a well-ventilated fume hood.[2] Glassware should be rinsed with bleach (sodium hypochlorite) to oxidize the residual DMS and eliminate the odor.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 698-39-5 | Benchchem [benchchem.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Catalytic Hydrogenation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of substituted bicyclo[2.2.1]hept-2-ene (norbornene) derivatives is a fundamental transformation in organic synthesis, providing access to saturated bicyclic scaffolds. These structures are prevalent in natural products and are key building blocks in the development of novel therapeutics and advanced materials. This document provides detailed application notes and protocols for the catalytic hydrogenation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, a key intermediate in the synthesis of various biologically active molecules. The stereochemical outcome of this reaction is of particular interest, as the saturation of the double bond creates two new stereocenters, leading to the potential for different diastereomeric products.
Reaction Overview and Stereochemistry
The hydrogenation of the carbon-carbon double bond in the bicyclo[2.2.1]heptene framework is readily achieved with high efficiency using various catalytic systems. The addition of hydrogen typically occurs in a syn fashion, with both hydrogen atoms adding to the same face of the double bond. In the case of unsubstituted norbornene, hydrogenation proceeds almost exclusively from the less sterically hindered exo face to yield the exo,exo-2,3-dideuterio-bicyclo[2.2.1]heptane when using D2 gas.
For 7-substituted norbornenes, the substituent at the C7 position can influence the facial selectivity of the hydrogenation. In the case of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, the bulky benzyloxymethyl group is positioned over the double bond. This steric hindrance is expected to direct the hydrogenation to the opposite, endo, face of the molecule. This would lead to the predominant formation of the endo,endo-dihydro product.
Experimental Protocols
The following protocols outline the general procedures for the catalytic hydrogenation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
Protocol 1: Standard Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard method for the complete saturation of the double bond using a palladium on carbon catalyst under a hydrogen atmosphere.
Materials:
-
syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate (or methanol, ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
To a solution of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene (1.0 eq) in a suitable solvent such as ethyl acetate, methanol, or ethanol, is added 10% Pd/C (5-10 mol % palladium).
-
The reaction vessel is sealed and the atmosphere is replaced with hydrogen gas. This is typically achieved by evacuating the vessel and backfilling with hydrogen three times.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-4 atm, or a hydrogen-filled balloon) at room temperature.
-
The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen.
-
The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to afford the crude product, endo-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]heptane.
-
The product can be purified further by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes representative quantitative data for the catalytic hydrogenation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene based on typical outcomes for similar systems.
| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | 10% Pd/C (5) | EtOAc | 1 | 12 | 25 | >95 | >99:1 |
| 2 | 10% Pd/C (10) | MeOH | 4 | 6 | 25 | >95 | >99:1 |
| 3 | PtO₂ (5) | EtOH | 1 | 18 | 25 | >95 | >95:5 |
Note: The diastereomeric ratio is highly dependent on the steric influence of the syn-7-substituent, which directs the hydrogenation to the endo face. The values presented are based on established principles of steric hindrance in norbornene systems.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
Caption: Experimental Workflow for Catalytic Hydrogenation.
Logical Relationship of Stereochemical Outcome
The following diagram illustrates the logical relationship leading to the expected major product.
Caption: Stereochemical Directing Effect of the syn-Substituent.
Application Notes and Protocols for Monitoring Reactions of 3-(Trifluoromethyl)aniline
A Note on EINECS 278-650-1: Initial searches for the chemical identity of this compound yielded inconsistent and ambiguous results, preventing the creation of specific protocols for an unconfirmed substance. To provide relevant and detailed analytical guidance within the likely context of pharmaceutical and chemical research, this document focuses on 3-(Trifluoromethyl)aniline (CAS No. 98-16-8) . This compound is a significant fluorinated aniline derivative used in the synthesis of pharmaceuticals and agrochemicals, and the analytical methods described herein are representative of those used for this class of molecules.[1][2]
Introduction to 3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline is an aromatic amine containing a trifluoromethyl group, which imparts unique properties valuable in drug design.[3] The trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] As a result, this compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Monitoring reactions involving 3-(trifluoromethyl)aniline is crucial for optimizing reaction conditions, ensuring product purity, and identifying potential impurities.
Common Reactions of 3-(Trifluoromethyl)aniline
As a versatile chemical intermediate, 3-(trifluoromethyl)aniline undergoes several key reactions that are frequently monitored in research and development settings:
-
Acylation and Amide Bond Formation: The amino group of 3-(trifluoromethyl)aniline readily reacts with acyl chlorides or carboxylic acids (often activated) to form amide bonds. This is a fundamental step in the synthesis of many complex molecules, including drugs like Flunixin.[5][6]
-
N-Alkylation: The nitrogen atom can be alkylated to introduce new substituents.
-
Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups (e.g., halogens, cyano) onto the aromatic ring.
-
Coupling Reactions: Trifluoromethylated anilines are used in various coupling reactions to build larger molecular scaffolds.[4]
-
Electrophilic Aromatic Substitution: The aniline derivative is highly susceptible to electrophilic substitution reactions, although the strong activation by the amino group can sometimes lead to multiple substitutions or side reactions.[7]
Analytical Methodologies for Reaction Monitoring
A suite of analytical techniques can be employed to monitor the progress of reactions involving 3-(trifluoromethyl)aniline. The choice of method depends on the specific reaction, the information required (e.g., qualitative vs. quantitative), and the available instrumentation.
Logical Relationship between Analytical Techniques
The diagram below illustrates how different analytical techniques can be used in a complementary fashion for comprehensive reaction analysis.
Caption: Logical flow showing how different analytical techniques complement each other in monitoring a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the consumption of reactants and the formation of products in real-time or via time-point sampling. Coupled with a UV detector, it provides quantitative data on the concentration of key species.
Application Note: HPLC-UV for Acylation of 3-(Trifluoromethyl)aniline
This method is suitable for monitoring the progress of an amide bond formation reaction between 3-(trifluoromethyl)aniline and a benzoyl chloride derivative. The separation is achieved on a reverse-phase C18 column.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v) to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis detector.[8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (with 0.1% formic acid for MS compatibility if needed).[11]
-
Gradient Program: A typical gradient might start at 30% ACN, ramp to 95% ACN over 20 minutes, hold for 5 minutes, and then return to initial conditions. The specific gradient should be optimized for the separation of reactants, products, and any impurities.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or another wavelength where both reactant and product have significant absorbance. A Diode Array Detector (DAD) can be used to monitor multiple wavelengths.[9]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (3-(trifluoromethyl)aniline) and the product by comparing their retention times with authentic standards.
-
Integrate the peak areas to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration or peak area of the reactant and product versus time to obtain reaction kinetics.
-
Quantitative Data Summary (HPLC)
| Compound | Typical Retention Time (min) | Wavelength (nm) |
| 3-(Trifluoromethyl)aniline | 30.44[8] | 254 |
| 4-(Trifluoromethyl)aniline (Isomer Impurity) | 31.22[8] | 254 |
| 2-(Trifluoromethyl)aniline (Isomer Impurity) | 32.59[8] | 254 |
| N-Benzoyl-3-(trifluoromethyl)aniline (Product) | Varies (typically longer than starting aniline) | 254 |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient) and should be confirmed with standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile reactants, products, and impurities. It provides both retention time information for quantification and mass spectra for structural confirmation.
Application Note: GC-MS for Impurity Profiling
This method is suitable for detecting volatile impurities in 3-(trifluoromethyl)aniline or for monitoring reactions where volatile byproducts are formed.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dilute a sample of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the analytes.[11] However, 3-(trifluoromethyl)aniline is generally volatile enough for direct analysis.
-
-
Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the specific analytes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with a library (e.g., NIST) or with previously run standards.
-
The progress of a reaction can be monitored by tracking the peak areas of the starting material and product.
-
Quantitative Data Summary (GC-MS)
| Compound | Key Mass Fragments (m/z) |
| 3-(Trifluoromethyl)aniline | 161 (M+), 142, 111 |
| N-Benzoyl-3-(trifluoromethyl)aniline (Product) | 265 (M+), 144, 105, 77 |
Note: Fragmentation patterns can provide structural information for unknown impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹⁹F NMR, is a powerful tool for in-situ reaction monitoring, providing detailed structural information about all species in the reaction mixture without the need for sampling and workup.[12][13]
Application Note: In-situ ¹⁹F NMR for Reaction Monitoring
Given the presence of the -CF₃ group, ¹⁹F NMR is an exceptionally clean and sensitive technique for monitoring reactions of 3-(trifluoromethyl)aniline. The large chemical shift dispersion and absence of background signals make it ideal for tracking the conversion of the starting material to the product.[14]
Experimental Protocol: In-situ NMR Monitoring
-
Sample Preparation:
-
Prepare the reaction mixture directly in an NMR tube using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction chemistry.
-
Add all reactants except one (the initiating reagent).
-
Acquire a t=0 spectrum.
-
Inject the final reagent to start the reaction.
-
-
Instrumentation and Conditions:
-
System: NMR spectrometer equipped with a probe capable of ¹⁹F detection.
-
Acquisition: Set up an arrayed experiment to automatically acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Parameters: Use appropriate pulse sequences and relaxation delays to ensure quantitative results.
-
-
Data Analysis:
-
The ¹⁹F signal of the -CF₃ group in the starting material will have a specific chemical shift.
-
As the reaction proceeds, a new ¹⁹F signal corresponding to the -CF₃ group in the product will appear at a different chemical shift.
-
Integrate the signals for the reactant and product at each time point. The percentage conversion can be calculated directly from the ratio of these integrals.
-
Quantitative Data Summary (NMR)
| Compound | Nucleus | Typical Chemical Shift (δ, ppm) |
| 3-(Trifluoromethyl)aniline | ¹⁹F | ~ -63 ppm (relative to CFCl₃) |
| N-Acyl-3-(trifluoromethyl)aniline (Product) | ¹⁹F | Varies (shifted from starting material) |
| Aromatic Protons | ¹H | 6.8 - 7.5 ppm |
| Amine Proton (-NH₂) | ¹H | ~ 3.8 ppm (broad, variable) |
Note: Chemical shifts are dependent on the solvent and other species in the solution.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for monitoring a chemical reaction using offline analysis techniques like HPLC or GC-MS.
Caption: A step-by-step workflow for monitoring a chemical reaction using offline sampling and analysis.
References
- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. dr-kiehl.net [dr-kiehl.net]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Bicyclo[2.2.1]heptene Scaffold in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
While direct medicinal chemistry applications of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene are not extensively documented in publicly available literature, the core bicyclo[2.2.1]heptane/heptene scaffold, also known as the norbornene scaffold, is a cornerstone in modern drug discovery. Its rigid, three-dimensional structure provides a unique framework that can pre-organize substituents for optimal interaction with biological targets, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity. This document provides an overview of the applications of the bicyclo[2.2.1]heptene scaffold in medicinal chemistry, focusing on its use in the development of anticancer agents, CXCR2 antagonists, and DPP-4 inhibitors. Detailed protocols for the synthesis and biological evaluation of representative compounds are also provided.
I. Applications of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane framework is a versatile building block in medicinal chemistry due to its conformational rigidity and synthetic accessibility. This scaffold has been successfully incorporated into a variety of therapeutic agents.
Anticancer Agents
The norbornene scaffold has emerged as a promising structure in the development of novel anticancer therapeutics. Its rigid nature allows for the precise positioning of pharmacophoric groups, leading to enhanced activity and selectivity.
Quantitative Data: Anticancer Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 6a | C6 (rat brain tumor) | 14.13 | [1][2] |
| 8g | C6 (rat brain tumor) | 29.99 | [1][2] |
| 6a | HeLa (human cervical carcinoma) | 0.8 | [2] |
| 6e | HeLa (human cervical carcinoma) | 1.21 | [2] |
| 6f | HeLa (human cervical carcinoma) | 19.33 | [2] |
| 8b | HeLa (human cervical carcinoma) | 18.13 | [2] |
| 5-Fluorouracil (Standard) | C6 (rat brain tumor) | 3.8 | [1][2] |
| 5-Fluorouracil (Standard) | HeLa (human cervical carcinoma) | 16.33 | [1][2] |
CXCR2 Antagonists
Chemokine receptor 2 (CXCR2) is a G-protein coupled receptor implicated in inflammatory diseases and cancer metastasis. The bicyclo[2.2.1]heptane scaffold has been utilized to develop potent and selective CXCR2 antagonists.
Quantitative Data: CXCR2 Antagonistic Activity of Bicyclo[2.2.1]heptane-Containing N,N'-diarylsquaramides
| Compound ID | CXCR1 IC50 (µM) | CXCR2 IC50 (µM) | Selectivity Ratio (CXCR1/CXCR2) | Reference |
| 1a | 7 | 0.062 | 113 | [3][4] |
| 2e | 2.9 | 0.048 | 60.4 | [3][4] |
DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into novel DPP-4 inhibitors with high potency.
Quantitative Data: DPP-4 Inhibitory Activity of 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound ID | DPP-4 IC50 (nM) | Reference |
| Neogliptin (12a) | 16.8 ± 2.2 | [5][6] |
| 9a | 4.3 | [7] |
II. Experimental Protocols
Synthesis Protocols
The Diels-Alder reaction is a powerful and widely used method for the synthesis of the bicyclo[2.2.1]heptene core.
Caption: General workflow for the synthesis of bicyclo[2.2.1]heptene derivatives.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., maleic anhydride, acrylates)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the dienophile and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the diene to the solution with vigorous stirring.
-
If using a Lewis acid catalyst, add it portion-wise to the reaction mixture.
-
Allow the reaction to stir at the appropriate temperature for the required time (can range from hours to days). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if a catalyst was used) by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
A representative synthesis involves a multi-step sequence including a key nucleophilic substitution reaction.[4]
Procedure for the final coupling step:
-
Dissolve the intermediate amine (1 equivalent) and 3,4-diethoxycyclobut-3-ene-1,2-dione (1.1 equivalents) in ethanol.
-
Add bicyclo[2.2.1]heptan-2-amine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the target N,N'-diarylsquaramide derivative.[4]
Biological Assay Protocols
This assay measures DNA synthesis as an indicator of cell proliferation.[1][2][8][9][10]
Caption: Workflow for the BrdU cell proliferation assay.
Materials:
-
Cancer cell lines (e.g., HeLa, C6)
-
Cell culture medium and supplements
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for an additional 48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.[8][9]
-
Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate for 1-2 hours.
-
Wash the wells and add the substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
This assay determines the ability of a compound to inhibit the enzymatic activity of DPP-4.[5][6]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance of the product (p-nitroaniline) at a wavelength of 405 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
III. Signaling Pathways
CXCR2 Signaling Pathway
CXCR2 activation by its chemokine ligands (e.g., CXCL8) initiates a cascade of intracellular signaling events that are crucial in inflammation and cancer progression. Antagonists containing the bicyclo[2.2.1]heptane scaffold block these downstream effects.[11][12][13][14][15]
Caption: Simplified CXCR2 signaling pathway and the point of intervention for antagonists.
DPP-4 Inhibition Mechanism of Action
DPP-4 inhibitors prevent the degradation of incretin hormones, GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[16][17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mbl.edu [mbl.edu]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 17. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 18. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Polymerization of Bicyclo[2.2.1]hept-2-ene for Specialty Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a strained cyclic olefin that serves as a versatile monomer for the synthesis of specialty polymers with unique properties. The high ring strain of the bicyclic system provides a strong thermodynamic driving force for polymerization. Two primary polymerization methods are employed: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. Each method yields polymers with distinct backbone structures and, consequently, different physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of polynorbornene-based materials tailored for specialty applications.
Polymers derived from norbornene are of significant interest for applications in advanced materials due to their high thermal stability, chemical resistance, and tunable mechanical properties.[1][2] These materials have found use in areas such as gas separation membranes, dielectric materials in microelectronics, and as matrices for drug delivery systems.[3][4][5]
Polymerization Methods: An Overview
The choice of polymerization method is critical in determining the final properties of the polynorbornene.
-
Ring-Opening Metathesis Polymerization (ROMP): This method utilizes transition metal catalysts (e.g., Ruthenium or Molybdenum-based) to cleave the double bond of the norbornene ring and form an unsaturated polymer backbone.[6] The resulting polymers are typically amorphous with a low glass transition temperature (Tg) and can be readily functionalized.[7]
-
Vinyl-Addition Polymerization: In this type of polymerization, the double bond of the norbornene monomer is opened, leading to a saturated polymer backbone with the bicyclic structure remaining as a repeating unit.[2][8] These polymers are known for their high thermal stability, high glass transition temperatures, and excellent mechanical strength.[1][2]
Data Presentation: Properties of Norbornene-Based Polymers
The following tables summarize key quantitative data for various polynorbornene derivatives prepared by both ROMP and vinyl-addition polymerization, highlighting the influence of the monomer structure and polymerization technique on the final material properties.
Table 1: Thermal Properties of Selected Polynorbornene Derivatives
| Polymer Name | Polymerization Method | Monomer Substituent | Tg (°C) | Td, 5% (°C) | Reference |
| Poly(norbornene) | ROMP | None | ~35 | - | [7] |
| Poly(norbornene) | Vinyl-Addition | None | ~385 | >400 | [9] |
| Poly(5-hexylnorbornene) | Vinyl-Addition | 5-hexyl | 180-220 | >400 | [10] |
| Poly(5-phenylnorbornene) | Vinyl-Addition | 5-phenyl | 260-325 | >300 | [1] |
| Poly(NB-co-TESNB) (80/20) | Vinyl-Addition | Triethoxysilyl | ~300 | - | [11] |
| Poly(oxaNBC-Me) | ROMP | Methyl ester | 86 | - | [12] |
Table 2: Mechanical Properties of Selected Polynorbornene Derivatives
| Polymer Name | Polymerization Method | Monomer Substituent | Modulus (GPa) | Hardness (GPa) | Elongation at Break (%) | Reference |
| Poly(norbornene) | Vinyl-Addition | None | - | - | < 1 | [11] |
| Poly(diester adamantane NB) | Vinyl-Addition | Diester adamantane | 6.5 - 7.9 | 0.11 - 0.38 | - | [1] |
| Poly(NB-co-TESNB) (80/20) | Vinyl-Addition | Triethoxysilyl | - | - | ~15 | [11] |
| Poly(oxaNBC-Me) | ROMP | Methyl ester | - | - | - | [12] |
| Poly(ROD-P10) | ROMP | Aramid | 1.6 | - | - | [13] |
Experimental Protocols
The following are detailed protocols for the synthesis of polynorbornene derivatives via ROMP and vinyl-addition polymerization.
Protocol 1: Synthesis of a Functionalized Polynorbornene via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the synthesis of a polynorbornene copolymer bearing ω-bromoalkyl side chains, which can be further functionalized for various applications, including drug delivery or as a robust polymer support.[14]
Materials:
-
Norbornene (NB)
-
ω-Bromoalkylnorbornene (e.g., 5-(4-bromobutyl)norbornene)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Methanol
-
Ethyl vinyl ether
Procedure:
-
In a nitrogen-purged glovebox, dissolve norbornene (e.g., 0.5 g, 5.3 mmol) and 5-(4-bromobutyl)norbornene (e.g., 0.24 g, 1.0 mmol) in anhydrous, degassed DCM (10 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve Grubbs' 2nd Generation Catalyst (e.g., 5.3 mg, 6.3 µmol) in a minimal amount of anhydrous, degassed DCM.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
¹H NMR: To confirm the polymer structure and the incorporation of both monomers.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI).
Protocol 2: Synthesis of a High-Tg Polynorbornene via Vinyl-Addition Polymerization
This protocol details the synthesis of a vinyl-addition polynorbornene with bromoalkyl groups, suitable for applications requiring high thermal stability, such as anion exchange membranes.[2][8]
Materials:
-
5-(bromomethyl)-2-norbornene
-
Palladium catalyst (e.g., (IMes)Pd(cinnamyl)Cl)
-
Activator (e.g., NaB(C₆F₅)₄)
-
Anhydrous, degassed chlorobenzene
-
Methanol
Procedure:
-
In a nitrogen-purged glovebox, add 5-(bromomethyl)-2-norbornene (e.g., 1.0 g, 5.4 mmol) and anhydrous, degassed chlorobenzene (5 mL) to a vial equipped with a magnetic stir bar.
-
In a separate vial, dissolve the palladium catalyst (e.g., 3.4 mg, 5.4 µmol) and the activator (e.g., 4.8 mg, 5.4 µmol) in anhydrous, degassed chlorobenzene (1 mL).
-
Add the catalyst/activator solution to the monomer solution and stir at the desired temperature (e.g., 60 °C) for the specified time (e.g., 18 hours).
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by adding the solution to a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
-
¹H NMR: To verify the vinyl-addition polymer structure (absence of olefinic protons).
-
GPC/SEC: To determine the molecular weight (Mn up to 1.4 × 10⁶ g/mol has been reported) and PDI.[2][8]
-
TGA/DSC: To determine the thermal decomposition temperature and glass transition temperature.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the synthesis and characterization of specialty polymers from bicyclo[2.2.1]hept-2-ene.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promerus.com [promerus.com]
- 11. promerus.com [promerus.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fredi.hepvs.ch [fredi.hepvs.ch]
- 14. Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for the synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene?
A1: The core of the synthesis is a Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (the diene) and benzyl allyl ether (the dienophile). This reaction forms the characteristic bicyclo[2.2.1]hept-2-ene (norbornene) scaffold.
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include achieving a high overall yield and controlling the stereoselectivity to favor the desired syn isomer over the anti isomer. Other potential issues include the dimerization of cyclopentadiene and potential side reactions.
Q3: How can the stereoselectivity of the Diels-Alder reaction be controlled to favor the syn isomer?
A3: The use of Lewis acid catalysts is a key strategy to enhance the formation of the desired syn isomer. Lewis acids coordinate to the oxygen atom of the benzyl allyl ether, influencing the dienophile's electronic properties and steric interactions in the transition state, which can lead to higher stereoselectivity. Temperature also plays a crucial role; lower reaction temperatures generally favor the formation of the kinetic product, which is often the endo (and in this case, related to the syn) isomer in Diels-Alder reactions.
Q4: What is the significance of using freshly cracked cyclopentadiene?
A4: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene at room temperature.[1] To ensure a high concentration of the reactive monomeric cyclopentadiene for the desired reaction, it is essential to "crack" the dicyclopentadiene by heating it and distilling the monomer immediately before use.
Q5: How can the syn and anti isomers be separated?
A5: The syn and anti isomers are diastereomers and can typically be separated using chromatographic techniques such as column chromatography on silica gel. The different spatial arrangements of the substituents lead to different interactions with the stationary phase, allowing for their separation. Careful selection of the eluent system is crucial for achieving good resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield | 1. Dimerization of cyclopentadiene. | - Ensure cyclopentadiene is freshly cracked and used immediately. |
| 2. Incomplete reaction. | - Increase reaction time. - Consider using a Lewis acid catalyst to accelerate the reaction. - Optimize the molar ratio of reactants (a slight excess of cyclopentadiene is often used). | |
| 3. Side reactions or polymerization. | - Lower the reaction temperature. - Ensure reagents and solvents are pure and dry. | |
| 4. Loss of product during workup or purification. | - Optimize extraction and purification procedures. - Ensure complete removal of the catalyst before purification. | |
| Low syn selectivity (high proportion of anti isomer) | 1. Inappropriate reaction temperature. | - Conduct the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor the kinetic product. |
| 2. Absence or ineffective Lewis acid catalyst. | - Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, SnCl₄). - Screen different Lewis acids and optimize the catalyst loading (typically 0.1 to 1.0 equivalents). | |
| 3. Steric hindrance. | - While inherent to the reactants, the choice of Lewis acid can modulate steric effects in the transition state. | |
| Formation of multiple unidentified byproducts | 1. Impure starting materials. | - Purify cyclopentadiene by cracking and distillation immediately before use. - Ensure the purity of benzyl allyl ether and solvents. |
| 2. Reaction temperature is too high. | - Lower the reaction temperature to minimize side reactions. | |
| 3. Inappropriate Lewis acid or catalyst decomposition. | - Choose a Lewis acid compatible with the reaction conditions. - Handle moisture-sensitive Lewis acids under an inert atmosphere. | |
| Difficulty in separating syn and anti isomers | 1. Ineffective chromatographic conditions. | - Optimize the solvent system for column chromatography (e.g., varying ratios of hexane and ethyl acetate). - Consider using a different stationary phase (e.g., alumina). - High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations. |
Data Presentation
Table 1: Representative Conditions for Diels-Alder Reaction of Cyclopentadiene with Allyl Ethers
| Entry | Dienophile | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | syn/anti Ratio |
| 1 | Benzyl allyl ether | None | Toluene | 80 | 12 | Moderate | Low selectivity |
| 2 | Benzyl allyl ether | BF₃·OEt₂ (0.5) | Dichloromethane | -78 to 0 | 4 | Good | Improved syn selectivity |
| 3 | Allyl alcohol | AlCl₃ (1.0) | Dichloromethane | -20 | 2 | 85 | >95:5 (syn favored) |
| 4 | Allyl acetate | SnCl₄ (0.2) | Toluene | 0 | 6 | High | Good syn selectivity |
Note: The data in this table is compiled from analogous reactions and serves as a guideline. Actual results for the synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene may vary and require optimization.
Experimental Protocols
Protocol 1: Cracking of Dicyclopentadiene
This procedure must be performed in a well-ventilated fume hood.
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the dicyclopentadiene to its boiling point (approximately 170 °C).
-
The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form monomeric cyclopentadiene.
-
Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiver flask cooled in an ice bath.
-
Use the freshly distilled cyclopentadiene immediately.
Protocol 2: Lewis Acid-Catalyzed Synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the Lewis acid.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve benzyl allyl ether (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 0.5-1.0 equivalent) to the stirred solution.
-
After stirring for 15-20 minutes, add freshly cracked cyclopentadiene (1.5-2.0 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 4 hours), then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the syn and anti isomers.
Visualizations
Caption: Reaction pathway for the Lewis acid-catalyzed Diels-Alder synthesis.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Purification of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene?
A1: The primary purification techniques for bicyclo[2.2.1]hept-2-ene derivatives, including the target compound, are column chromatography, distillation, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Common impurities may include starting materials from the Diels-Alder reaction (e.g., cyclopentadiene and the corresponding dienophile), the anti-diastereomer, polymeric byproducts, and residual solvents. The presence of these impurities can affect the efficiency of the purification process.
Q3: How can I monitor the purity of the fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring fraction purity. A suitable solvent system (e.g., hexane/ethyl acetate) should be developed to achieve good separation between the desired product and impurities. Visualization can be achieved using UV light (if the compound is UV active) or by staining with an appropriate agent like potassium permanganate.
Q4: Is distillation a suitable method for purifying this compound?
A4: Bulb-to-bulb distillation can be an effective method for purifying small quantities of relatively volatile bicyclo[2.2.1]heptane derivatives.[1] However, for larger scales or less volatile compounds, fractional distillation under reduced pressure may be more appropriate. Care must be taken to avoid thermal decomposition.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Syn and Anti Diastereomers | Inappropriate solvent system. | Optimize the eluent system. A less polar solvent system may improve separation. Consider using a different stationary phase, such as alumina. |
| Product Elutes with Non-polar Impurities | The solvent system is too polar. | Start with a non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. |
| Streaking or Tailing of the Product Spot on TLC | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Low Recovery of the Product | The product is irreversibly adsorbed onto the column. | Use a less active stationary phase like neutral alumina. Ensure the silica gel is properly deactivated if necessary. |
Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Decomposes During Distillation | The distillation temperature is too high. | Use a vacuum to lower the boiling point of the compound. Ensure the heating mantle is set to the appropriate temperature. |
| "Bumping" or Uneven Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Poor Separation from Impurities | The boiling points of the product and impurities are too close. | Use a fractionating column to increase the separation efficiency. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity. Collect fractions and monitor by TLC.[1][2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Bulb-to-Bulb Distillation
-
Apparatus Setup: Place the crude product in a round-bottom flask connected to a series of bulbs.
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure.
-
Heating: Gently heat the flask containing the crude product.
-
Collection: The purified compound will vaporize and condense in the cooler bulbs. Collect the condensed liquid.[1]
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification technique.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common purification issues based on impurity type.
References
Technical Support Center: Understanding Impurities in Commercial Chemicals
Important Notice: The provided EINECS number, 278-650-1, does not correspond to a clearly identifiable chemical substance within publicly available databases. Search results are ambiguous and provide conflicting information, preventing the creation of a specific technical support guide.
To provide accurate and reliable information regarding common impurities, a confirmed chemical identity is essential. The following guide is a general template illustrating the type of information that would be provided once a specific chemical is identified. The examples used below are for a common class of industrial chemicals, aromatic amines, and are for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What are common types of impurities found in commercial-grade aromatic amines?
A1: Commercial-grade aromatic amines can contain several types of impurities stemming from the synthesis process and storage. These can include:
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Starting materials and unreacted intermediates: Residual reactants from the synthesis process that were not fully consumed.
-
Byproducts of the main reaction: Unintended molecules formed from side reactions during synthesis.
-
Isomers: Molecules with the same chemical formula but different structural arrangements.
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Oxidation products: Formed by the reaction of the primary chemical with air, especially during storage.
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Catalyst residues: Trace amounts of catalysts used in the manufacturing process.
Q2: How can these impurities affect my experimental results?
A2: Impurities can have significant impacts on research and development, including:
-
Altered reactivity: Impurities can act as catalysts or inhibitors, changing the rate and outcome of chemical reactions.
-
Spurious analytical signals: Impurities can interfere with analytical techniques, leading to incorrect identification or quantification of the target molecule.
-
Toxicity and off-target effects: In biological and pharmaceutical research, impurities can exhibit their own biological activity, leading to misleading results or toxicity.
-
Changes in physical properties: Impurities can affect properties such as melting point, boiling point, and solubility.
Troubleshooting Guide
| Issue | Potential Cause (Impurity Related) | Troubleshooting Steps |
| Unexpected peaks in chromatography (HPLC, GC) | Presence of unreacted starting materials, byproducts, or isomers. | 1. Obtain a certificate of analysis (CoA) from the supplier to identify known impurities. 2. Run a blank with the solvent to rule out solvent contamination. 3. If possible, use a higher purity grade of the chemical. 4. Employ purification techniques such as recrystallization or column chromatography. |
| Inconsistent reaction yields or kinetics | Impurities acting as catalysts or inhibitors. | 1. Analyze the starting material for trace metals or other catalytic impurities. 2. Test different batches of the chemical to see if the inconsistency persists. 3. Purify the starting material before use. |
| Color change of the material upon storage | Oxidation of the aromatic amine. | 1. Store the chemical under an inert atmosphere (e.g., nitrogen or argon). 2. Keep the container tightly sealed and in a cool, dark place. 3. Before use, check for discoloration as an indicator of degradation. |
| Unexplained biological activity in assays | Bioactive impurities or degradation products. | 1. Test the vehicle/solvent alone as a negative control. 2. Characterize the purity of the compound using LC-MS or a similar sensitive technique. 3. If impurities are detected, attempt to isolate and test them separately if feasible. |
Quantitative Data on Impurities
The acceptable levels of impurities vary widely depending on the application. The table below provides a hypothetical example of impurity specifications for a generic aromatic amine.
| Impurity | Typical Specification (High-Purity Grade) | Potential Impact |
| Isomer A | < 0.1% | May have different reactivity or biological activity. |
| Starting Material X | < 0.05% | Can interfere with reaction stoichiometry. |
| Byproduct Y | < 0.02% | May be difficult to separate from the desired product. |
| Heavy Metals | < 10 ppm | Can poison catalysts or cause toxicity in biological systems. |
| Water | < 0.1% | Can affect reactions sensitive to moisture. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of an aromatic amine.
1. Objective: To separate and quantify the main component and any impurities.
2. Materials:
- HPLC system with a UV detector
- C18 reverse-phase column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- Sample of the aromatic amine
3. Method:
- Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
- Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of acetonitrile and water. A common starting point is a 50:50 mixture. Small amounts of formic acid (e.g., 0.1%) can be added to improve peak shape.
- HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25 °C
- UV Detection Wavelength: 254 nm (or the λmax of the compound)
- Analysis: Inject the sample and run the HPLC method. The area of each peak is proportional to the concentration of the corresponding component. Purity is often reported as the area percentage of the main peak.
4. Data Interpretation: The chromatogram will show a major peak for the desired compound and potentially smaller peaks for impurities. The relative area of each peak can be used to estimate the purity.
Diagrams
Logical Workflow for Troubleshooting Impurity Issues
Stability of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products observed during a reaction under acidic conditions. | The bicyclo[2.2.1]hept-2-ene (norbornene) core of the molecule is susceptible to acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement.[1][2][3][4] Strong acidic conditions can also lead to the cleavage of the benzyl ether.[5] | - Use milder acidic conditions if possible. - Consider using a non-acidic catalyst if the reaction allows. - Carefully monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts. - If cleavage of the benzyl ether is the issue, consider alternative protecting groups that are more stable to acid. |
| Low yield or decomposition of the starting material under strongly acidic conditions. | The benzyl ether protecting group can be cleaved by strong acids.[5] The norbornene double bond can also react under strongly acidic conditions. | - Avoid the use of strong, non-nucleophilic acids like concentrated sulfuric acid or perchloric acid for extended periods. - If acidic conditions are necessary, use a milder acid (e.g., acetic acid, p-toluenesulfonic acid) and control the reaction temperature and time. - The hydrolysis of benzyl ethers can be acid-catalyzed.[6][7] |
| No reaction or slow reaction rate when attempting to deprotect the benzyl ether under basic conditions. | Benzyl ethers are generally stable under a wide range of basic conditions. | - Deprotection of benzyl ethers is typically not achieved with basic conditions. The preferred method is catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] - If basic conditions are required for another transformation in the molecule, the benzyl ether should remain intact. |
| Formation of an unknown impurity during storage. | The compound may be sensitive to prolonged exposure to air (oxidation) or trace amounts of acid or base. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Ensure the storage container is clean and free of acidic or basic residues. - Store at low temperatures to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyl ether protecting group in syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene to acidic conditions?
A1: The benzyl ether group is generally stable to a wide range of acidic conditions. However, it can be cleaved by strong acids.[5] The rate of cleavage is dependent on the acid strength, temperature, and solvent. For instance, acid-catalyzed hydrolysis of benzyl phenyl ether, a related compound, has been shown to proceed via a carbocation intermediate.[6][7] Therefore, prolonged exposure to strong acids should be avoided if the integrity of the benzyl ether is desired.
Q2: What is the stability of the benzyl ether to basic conditions?
A2: Benzyl ethers are highly stable under most basic conditions. They are resistant to hydrolysis by bases, making them a suitable protecting group in reactions involving strong bases like metal hydroxides or alkoxides.
Q3: Can the bicyclo[2.2.1]hept-2-ene (norbornene) core of the molecule undergo any reactions under acidic or basic conditions?
A3: Yes, the norbornene framework is known to be susceptible to acid-catalyzed rearrangements, most notably the Wagner-Meerwein rearrangement.[1][2][3][4] This occurs via the formation of a carbocation intermediate, which can then undergo skeletal rearrangement to a more stable carbocation. The strained double bond in the norbornene system is highly reactive towards electrophilic addition, which is often initiated by protonation under acidic conditions.[8] Under typical basic conditions, the norbornene alkene is generally stable.
Q4: Are there any recommended storage conditions for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene?
A4: To ensure long-term stability, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. The container should be tightly sealed to avoid exposure to moisture and air.
Data Presentation
| Condition | Functional Group | Expected Stability | Potential Reactions |
| Strong Acid (e.g., conc. H₂SO₄, HCl) | Benzyl Ether | Low to Moderate | Cleavage to the corresponding alcohol and benzyl derivatives.[5] |
| Bicyclo[2.2.1]hept-2-ene | Low | Wagner-Meerwein rearrangement, hydration, or other electrophilic additions.[1][2][3][4][8] | |
| Mild Acid (e.g., acetic acid, p-TsOH) | Benzyl Ether | Moderate to High | Cleavage may occur under prolonged heating. |
| Bicyclo[2.2.1]hept-2-ene | Moderate | Rearrangement is possible, but at a slower rate than with strong acids. | |
| Strong Base (e.g., NaOH, KOH, NaOMe) | Benzyl Ether | High | Generally stable. |
| Bicyclo[2.2.1]hept-2-ene | High | Generally stable. | |
| Mild Base (e.g., NaHCO₃, Et₃N) | Benzyl Ether | High | Stable. |
| Bicyclo[2.2.1]hept-2-ene | High | Stable. |
Experimental Protocols
Protocol for Assessing Chemical Stability
This protocol provides a general method for determining the stability of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene under specific acidic or basic conditions. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Materials:
-
syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
-
Buffer solutions of desired pH (e.g., acetate buffer for acidic conditions, phosphate buffer for neutral conditions, and borate buffer for basic conditions)
-
Organic solvent for stock solution (e.g., acetonitrile or methanol)
-
Incubator or water bath
-
HPLC, GC, or NMR instrument
-
Quenching solution (e.g., a buffer of opposite pH)
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent at a known concentration (e.g., 10 mg/mL).
-
Incubation:
-
Add a small aliquot of the stock solution to a larger volume of the desired pH buffer to achieve the final test concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 37°C or 50°C).
-
-
Time Points:
-
Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Quenching:
-
Immediately quench the reaction in the withdrawn aliquots by adding a quenching solution to stop any further degradation.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method (HPLC, GC, or NMR) to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing chemical stability.
Caption: Potential degradation pathways under acidic and basic conditions.
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 698-39-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Overcoming low reactivity of the bicyclo[2.2.1]hept-2-ene double bond
This technical support center provides troubleshooting guides and frequently asked questions to address challenges associated with the reactivity of the bicyclo[2.2.1]hept-2-ene (norbornene) double bond in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the bicyclo[2.2.1]hept-2-ene double bond often described as having low reactivity, despite being strained?
A1: The description of the bicyclo[2.2.1]hept-2-ene double bond's reactivity is context-dependent. While the significant ring strain does make it susceptible to certain reactions like electrophilic attack and catalytic hydrogenation, its reactivity can be hindered in other transformations.[1] For instance, in polymerization reactions, the reactivity of norbornene derivatives can be low, especially for monomers with endo-substituted functional groups.[2] This is often due to steric hindrance and potential coordination of the substituent to the catalyst, which can inhibit the approach of the incoming monomer.
Q2: What are the most common strategies to overcome the low reactivity of the bicyclo[2.2.1]hept-2-ene double bond?
A2: Several strategies can be employed to enhance the reactivity of the norbornene double bond:
-
Catalyst Selection: The choice of catalyst is crucial. For polymerization, highly active catalysts such as titanacyclobutane/titanium carbene complexes, tantalum catalysts, or tungsten metathesis catalysts can be effective.[3] In other reactions, palladium-based catalysts are widely used.[4][5][6]
-
Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and pressure can significantly impact reactivity. For example, some hydroarylation reactions require high temperatures to proceed efficiently.[7]
-
Use of Additives/Co-catalysts: In some cases, the use of co-catalysts or additives can enhance the reaction rate and selectivity. For instance, methylaluminoxane (MAO) is used as an activator in the vinylic polymerization of norbornene with Co(II) compounds.[8]
-
Substituent Effects: The nature and position of substituents on the norbornene ring can influence reactivity. In some cases, modifying the substituents can lead to improved reactivity.
Q3: What are some of the typical reactions where the bicyclo[2.2.1]hept-2-ene double bond shows good reactivity?
A3: The strained double bond of bicyclo[2.2.1]hept-2-ene is highly reactive in several types of reactions:
-
Electrophilic Additions: It readily undergoes electrophilic attack. For example, halogenation with bromine or chlorine proceeds to yield dihalogenated derivatives.[1]
-
Catalytic Hydrogenation: The double bond can be easily saturated through catalytic hydrogenation to form the corresponding bicyclo[2.2.1]heptane derivative.[1]
-
Ring-Opening Metathesis Polymerization (ROMP): Norbornene and its derivatives are classic substrates for ROMP, which is a powerful method for producing polymers with controlled structures.[3]
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction.[1]
-
Palladium/Norbornene Cooperative Catalysis (Catellani Reaction): In this type of reaction, norbornene acts as a transient mediator to facilitate the functionalization of aryl halides at both the ortho and ipso positions.[3][4][5]
Troubleshooting Guides
Issue 1: Sluggish or Incomplete Electrophilic Addition Reaction
Q: My electrophilic addition (e.g., halogenation, hydrohalogenation) to the bicyclo[2.2.1]hept-2-ene double bond is slow or does not go to completion. What are the possible causes and solutions?
A: A sluggish electrophilic addition reaction can be due to several factors. Here is a troubleshooting guide:
| Possible Cause | Troubleshooting Step |
| Low Reagent Reactivity | - Ensure the purity and activity of your electrophilic reagent. For example, if using N-bromosuccinimide (NBS), ensure it is fresh and has been stored properly. - Consider using a more reactive source of the electrophile. |
| Inappropriate Solvent | - The choice of solvent can significantly influence the reaction rate. For halogenation, nonpolar solvents are typically used.[1] For solvolytic additions, a polar solvent like acetic acid may be required.[9] - Experiment with a range of solvents with varying polarities. |
| Insufficient Activation | - For some electrophilic additions, a catalyst or activator may be necessary. For instance, in solvolytic additions, a catalytic amount of a strong acid like sulfuric acid can be beneficial.[9] |
| Steric Hindrance | - If your bicyclo[2.2.1]hept-2-ene substrate is heavily substituted, steric hindrance may be slowing down the reaction. In such cases, increasing the reaction temperature or using a less bulky electrophile might help. |
Below is a general workflow for troubleshooting a sluggish electrophilic addition reaction.
Caption: Troubleshooting workflow for a sluggish electrophilic addition.
Issue 2: Low Yield in the Polymerization of an endo-Substituted Bicyclo[2.2.1]hept-2-ene
Q: I am trying to polymerize an endo-substituted bicyclo[2.2.1]hept-2-ene derivative, but the yield is very low. How can I improve this?
A: The low reactivity of endo-substituted norbornenes in polymerization is a known issue.[2] This is often attributed to the steric hindrance of the endo substituent, which can block the coordination of the monomer to the catalyst's active site. A specialized mechanism, known as the "rectification-insertion mechanism," has been developed to address this challenge.[2]
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a catalyst that is known to be effective for the polymerization of polar or sterically hindered norbornenes. Palladium-based catalysts, such as [Pd(CH₃CN)₄][BF₄]₂, have been shown to be effective.[2]
-
Solvent Selection: The solvent can play a critical role. While coordinating solvents like DMSO or THF can solvate the catalyst, they may also inhibit monomer coordination. Non-coordinating or weakly coordinating solvents might be more suitable.[2]
-
Leverage the Rectification-Insertion Mechanism: If applicable to your system, this mechanism involves the catalyst not only promoting polymerization but also isomerizing the endo monomer to the more reactive exo isomer in situ. This allows for the polymerization of a monomer that would otherwise be unreactive.[2]
The diagram below illustrates the principle of the rectification-insertion mechanism.
Caption: The rectification-insertion mechanism for polymerizing endo-norbornenes.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Bromination of Bicyclo[2.2.1]hept-2-ene
This protocol is a general guideline for the addition of bromine across the double bond of bicyclo[2.2.1]hept-2-ene.
Materials:
-
Bicyclo[2.2.1]hept-2-ene
-
Bromine (or a solution of bromine in a suitable solvent)
-
Carbon tetrachloride (or other inert, nonpolar solvent)
-
10% Sodium thiosulfate solution
-
Methylene chloride (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve bicyclo[2.2.1]hept-2-ene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the reaction is proceeding.
-
Continue the addition until a faint bromine color persists.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours) to ensure completion.[9]
-
Quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by chromatography or recrystallization if necessary.
Protocol 2: Palladium/Norbornene Cooperative Catalysis (Catellani-Type Reaction) - A Conceptual Outline
The Catellani reaction is a powerful method for the difunctionalization of aryl halides. This is a conceptual outline of the key steps.
Key Components:
-
Aryl halide (e.g., aryl iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Norbornene (as a mediator)
-
Nucleophile
-
Electrophile
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Reaction Pathway Overview: The reaction proceeds through a catalytic cycle that can be broadly divided into the following stages:[10][11]
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form an arylpalladium(II) complex.
-
Norbornene Insertion: The norbornene molecule inserts into the aryl-palladium bond.
-
ortho-C-H Activation: The palladium center then activates a C-H bond at the ortho position of the aryl group, forming a palladacycle.
-
Reaction with Electrophile/Nucleophile: The palladacycle can then react with an electrophile and a nucleophile, leading to the functionalization at the ortho and ipso positions, respectively.
-
Reductive Elimination and Catalyst Regeneration: The final product is released, and the Pd(0) catalyst is regenerated to continue the catalytic cycle.
The following diagram illustrates the general catalytic cycle of a Catellani-type reaction.
Caption: Simplified catalytic cycle for the Catellani reaction.
References
- 1. Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 698-39-5 | Benchchem [benchchem.com]
- 2. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norbornene-Mediated Catalysis for Selective Functionalization and Polymerization_Chemicalbook [chemicalbook.com]
- 4. Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 降冰片烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Byproducts in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in their chemical reactions. While tailored to general organic synthesis, the principles outlined here can be applied to specific challenges, including those that may arise during reactions with compounds such as Einecs 278-650-1 (syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when an unexpected byproduct is detected?
A1: The first step is to carefully analyze all available data from the reaction monitoring, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This initial analysis can provide clues about the byproduct's polarity, volatility, and relative concentration. It is crucial to ensure the reaction was performed as intended by reviewing the experimental procedure and the reagents used.[1]
Q2: How can I determine the structure of an unknown byproduct?
A2: Structure elucidation of an unknown byproduct typically involves its isolation and purification, followed by spectroscopic analysis. Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups.[2]
Q3: What are common causes for the formation of unexpected byproducts?
A3: Byproduct formation can be attributed to several factors, including:
-
Side reactions: Competing reaction pathways that lead to different products.
-
Instability of reactants, intermediates, or products: Degradation under the reaction conditions (e.g., temperature, pH).[1]
-
Impurities in starting materials or solvents: These can act as catalysts or participate in unintended reactions.
-
Reaction conditions: Non-optimal temperature, pressure, or reaction time can favor byproduct formation.
Q4: How can the formation of byproducts be minimized?
A4: To minimize byproducts, a systematic optimization of the reaction conditions is often necessary. This may involve changing the temperature, solvent, catalyst, or concentration of reactants. A thorough understanding of the reaction mechanism can provide insights into potential side reactions and guide the optimization process.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing issues related to unexpected byproduct formation.
Problem: A new, unexpected spot appears on the TLC plate during the reaction.
| Possible Cause | Suggested Action |
| Side Reaction | Take aliquots at different time points to track the formation of the main product and byproduct. This can help in understanding the reaction kinetics. |
| Degradation | Test the stability of the starting material, product, and any isolated intermediates under the reaction conditions (e.g., heat a sample in the reaction solvent). |
| Impurity | Analyze the purity of all starting materials and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). |
Problem: The isolated product is contaminated with a persistent impurity.
| Possible Cause | Suggested Action |
| Co-elution during chromatography | Modify the purification method. This could involve changing the solvent system for column chromatography, using a different stationary phase, or employing an alternative purification technique like recrystallization or distillation.[3] |
| Structurally similar byproduct | If the byproduct is an isomer or has very similar physical properties to the desired product, preparative HPLC or specialized chromatographic techniques may be required for separation. |
| Thermally unstable product | If the product degrades during solvent removal (e.g., on a rotary evaporator), consider using lower temperatures or alternative methods for solvent removal like lyophilization.[4] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate. Also spot the starting material(s) for reference.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The eluent should be chosen to give a good separation of the components (Rf values ideally between 0.2 and 0.8).
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable chemical agent (e.g., potassium permanganate, iodine).
-
Analysis: Compare the spots of the reaction mixture with the starting material(s) to assess the progress of the reaction and identify the formation of new products or byproducts.
Protocol 2: Isolation and Characterization of an Unknown Byproduct
-
Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove inorganic salts and other water-soluble impurities.[4]
-
Purification: Isolate the crude product mixture. The primary method for purification is typically column chromatography.[3] The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for successful separation. Collect fractions and analyze them by TLC to identify those containing the byproduct.
-
Structure Elucidation:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the purified byproduct to determine its molecular weight and isotopic pattern. Techniques like GC-MS or LC-MS can be used.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to obtain detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.
-
Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the functional groups present in the byproduct molecule.
-
Visualizations
Caption: General experimental workflow for isolating and characterizing unexpected byproducts.
Caption: Logical workflow for troubleshooting the formation of unexpected byproducts.
References
Technical Support Center: Optimizing Bicyclo[2.2.1]hept-2-ene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ring-opening metathesis polymerization (ROMP) of bicyclo[2.2.1]hept-2-ene (norbornene).
Troubleshooting Guide
This section addresses common issues encountered during norbornene polymerization, with a focus on the impact of catalyst loading.
Issue 1: Low Monomer Conversion or Low Polymer Yield
-
Question: My norbornene polymerization is resulting in low monomer conversion and a low yield of the final polymer. What are the potential causes and solutions related to catalyst loading?
-
Answer:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve complete conversion within the desired reaction time. An increase in the catalyst loading, which translates to a lower monomer-to-catalyst ratio ([M]/[I]), can lead to an improved yield. For instance, in some systems, increasing the catalyst amount to achieve a [M]/[I] ratio of 200 has been shown to significantly improve the polymer yield.[1]
-
Catalyst Decomposition: The catalyst may be decomposing before the polymerization is complete. This can be influenced by impurities in the monomer or solvent, or by the reaction temperature. While ROMP can be tolerant to air and water, high-purity reagents are recommended for optimal results.[2][3] Consider purifying the monomer and solvent and ensure the reaction is carried out under an inert atmosphere.
-
Slow Initiation: For some catalyst systems, particularly with certain substituted norbornenes, the initiation of the polymerization can be slow compared to propagation. This can sometimes be addressed by adjusting the catalyst type or by modifying the reaction conditions.
-
Issue 2: High Polydispersity Index (PDI)
-
Question: The polynorbornene I've synthesized has a broad molecular weight distribution (high PDI). How can I achieve a narrower PDI by optimizing the catalyst loading?
-
Answer:
-
Non-Living Polymerization Characteristics: A high PDI often indicates a lack of control over the polymerization, suggesting that termination or chain transfer reactions are occurring. The choice of catalyst and the monomer-to-catalyst ratio are critical for achieving a "living" polymerization with a narrow PDI.[1]
-
Slow Initiation vs. Fast Propagation: If the initiation of the polymerization is slow compared to the propagation of the polymer chains, new chains will be forming throughout the reaction, leading to a broader distribution of chain lengths. Using a catalyst with a faster initiation rate or adjusting the [M]/[I] ratio can help to ensure that all chains start growing at approximately the same time.[4]
-
Effect of Catalyst Loading: In some cases, a higher catalyst loading (lower [M]/[I] ratio) can lead to a narrower PDI, indicating a more controlled, living polymerization.[1] Conversely, for very active catalysts, a lower loading might be sufficient. It is crucial to find the optimal balance for your specific system.
-
Use of Additives: The addition of ligands, such as triphenylphosphine (PPh3), can sometimes be used to control the polymerization and achieve a narrower molecular weight distribution by moderating the catalyst's activity.[3][5]
-
Issue 3: Uncontrolled or Unpredictable Molecular Weight
-
Question: The molecular weight of my polynorbornene is not consistent with the theoretical molecular weight calculated from the monomer-to-catalyst ratio. What could be the cause?
-
Answer:
-
Inefficient Initiation: If not all of the catalyst initiates a polymer chain, the actual number of growing chains will be lower than expected, resulting in a higher molecular weight than theoretically calculated. This can be due to catalyst deactivation or slow initiation.
-
Chain Transfer Reactions: The presence of impurities can lead to chain transfer reactions, which can affect the final molecular weight. Ensure all reagents and glassware are thoroughly purified and dried.
-
Steric Hindrance: The structure of the norbornene monomer, particularly the presence of bulky substituents, can affect the polymerization rate and the final molecular weight.[2][6] For sterically hindered monomers, a higher catalyst loading or a more active catalyst might be necessary. In some instances of sterically hindered monomers, the observed molecular weight can be significantly higher than the theoretical value, suggesting very rapid propagation relative to initiation.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the ROMP of norbornene?
A1: The choice of catalyst depends on the specific norbornene derivative being polymerized and the desired properties of the resulting polymer. Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are widely used due to their tolerance to a variety of functional groups and their compatibility with a range of solvents.[3][4][8][9] Molybdenum and tungsten-based catalysts, like Schrock's catalysts, are also highly active but are generally more sensitive to air and moisture.[9][10] For achieving high cis-content in the polymer backbone, tungsten-based systems are often favored.[10]
Q2: What is a typical monomer-to-catalyst ratio ([M]/[I]) for norbornene polymerization?
A2: The [M]/[I] ratio can vary widely depending on the target molecular weight, the catalyst used, and the specific monomer. Ratios can range from as low as 25:1 to several thousands to one.[7][11] For controlled polymerizations aiming for a specific molecular weight and low PDI, ratios in the range of 100:1 to 500:1 are common starting points.[10] For applications where very high molecular weight is desired or in catalytic ROMP, much higher ratios can be employed.[11]
Q3: How does the structure of the norbornene monomer affect the polymerization?
A3: The structure of the norbornene monomer, including the presence and stereochemistry of substituents, significantly impacts its reactivity in ROMP.[2][6][12]
-
Ring Strain: The high ring strain of the bicyclo[2.2.1]hept-2-ene system is a major driving force for the polymerization.[2][6]
-
Substituents: The electronic and steric properties of substituents can influence the rate of polymerization. Electron-withdrawing or sterically bulky groups can affect the coordination of the monomer to the catalyst and the overall reaction kinetics.[2][6]
-
Stereochemistry: Endo-substituted norbornenes are often less reactive than their exo counterparts. This is sometimes attributed to potential chelation of the endo substituent with the metal center of the catalyst, which can hinder polymerization.[13]
Q4: Can I control the stereochemistry of the resulting polynorbornene?
A4: Yes, the stereochemistry of the double bonds in the polymer backbone (cis/trans ratio) can be influenced by the choice of catalyst. Tungsten-based catalysts typically favor the formation of polymers with a higher cis-content, while ruthenium-based catalysts often lead to a higher proportion of trans double bonds.[10]
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio ([M]/[I]) on Polymer Yield and Polydispersity Index (PDI)
| Entry | Catalyst | [M]/[I] Ratio | Temperature (°C) | Time (h) | Yield (%) | PDI | Reference |
| 1 | [Ru]-III | 500 | -15 | 18 | 45 | 1.15 | [1] |
| 2 | [Ru]-III | 200 | -15 | 18 | 82 | 1.05 | [1] |
Data is illustrative and based on reported trends. Actual results may vary depending on specific experimental conditions.
Table 2: Molecular Characteristics of Norbornene (NBE) and Cyclopentene (CP) Copolymers
| Sample (NBE/CP feed ratio) | Monomer Conversion (%) | M_n ( g/mol ) | PDI | Reference |
| 80/20 | 39 | 15,400 | 1.65 | [3] |
| 60/40 | 18 | 12,300 | 1.71 | [3] |
| 40/60 | 15 | 9,800 | 1.75 | [3] |
| 20/80 | 11 | 7,600 | 1.82 | [3] |
M_n = Number-average molecular weight. Data is for copolymerization using a first-generation Grubbs' catalyst.[3]
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Norbornene ROMP
This protocol provides a general framework. Specific parameters should be optimized for each monomer-catalyst system.
-
Reagent Preparation:
-
Dry the bicyclo[2.2.1]hept-2-ene monomer over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Purify the reaction solvent (e.g., dichloromethane, toluene) using a solvent purification system or by distillation from a suitable drying agent.
-
Store the catalyst in a glovebox or desiccator to protect it from air and moisture.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the desired amount of norbornene in the anhydrous solvent in the Schlenk flask.
-
Prepare a stock solution of the catalyst in the anhydrous solvent.
-
-
Reaction Initiation and Monitoring:
-
Using a syringe, add the calculated volume of the catalyst stock solution to the stirring monomer solution to achieve the target [M]/[I] ratio.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR spectroscopy (to observe the disappearance of monomer signals) or gas chromatography.
-
-
Termination and Polymer Isolation:
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of a terminating agent (e.g., ethyl vinyl ether).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (M_n) and polydispersity index (PDI) of the polymer by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
Characterize the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Visualizations
Caption: The general mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Caption: A troubleshooting workflow for common norbornene polymerization issues.
References
- 1. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. rcr.colab.ws [rcr.colab.ws]
- 9. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives [mater-rep.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Diels-Alder Reactions with Bicyclo[2.2.1]hept-2-ene Dienophiles
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving bicyclo[2.2.1]hept-2-ene (norbornene) and its derivatives as dienophiles.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with a norbornene dienophile is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Diels-Alder reactions with norbornene dienophiles can stem from several factors:
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Low Reactivity of Reactants: The electronic properties of the diene and dienophile are crucial. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile (a "normal demand" Diels-Alder). If your norbornene derivative is electron-rich, consider using a more electron-poor diene.
-
Steric Hindrance: Bulky substituents on either the diene or the norbornene dienophile can hinder the approach of the reactants, slowing down the reaction.
-
Reversibility (Retro-Diels-Alder): At elevated temperatures, the Diels-Alder reaction can be reversible.[1] If the reaction is run at too high a temperature, the equilibrium may favor the starting materials, leading to a lower yield of the desired adduct.
-
Incorrect Stoichiometry: Ensure the molar ratios of the diene and dienophile are correct. Sometimes, using a slight excess of one reactant can drive the reaction to completion.
To improve the yield, consider the following:
-
Use of Lewis Acids: Lewis acid catalysts can significantly accelerate the reaction and improve yields, especially for dienophiles containing a coordinating group (e.g., a carbonyl).[2][3][4] They function by coordinating to the dienophile, making it more electron-deficient and thus more reactive.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the forward reaction and minimize the retro-Diels-Alder process. However, this may also decrease the reaction rate, so optimization is key.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.[5] For some systems, polar solvents or even aqueous conditions have been shown to enhance the rate of Diels-Alder reactions.
-
Increase Reactant Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.
Q2: I am observing an unexpected exo/endo stereoisomer ratio. How can I control the stereoselectivity of my reaction?
A2: The stereoselectivity of Diels-Alder reactions with cyclic dienophiles like norbornene is a common consideration.
-
Endo vs. Exo Products: The endo product is often the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile.[6] The exo product is typically the thermodynamically more stable product due to reduced steric hindrance.[7]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (Favors endo): Lower reaction temperatures and shorter reaction times generally favor the formation of the endo adduct.
-
Thermodynamic Control (Favors exo): Higher reaction temperatures and longer reaction times can allow the initially formed endo product to undergo a retro-Diels-Alder reaction and re-form as the more stable exo product.
-
To control the stereoselectivity:
-
Temperature and Time: Carefully control the reaction temperature and time to favor either the kinetic (endo) or thermodynamic (exo) product.
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the preference for the endo product by stabilizing the endo transition state.[2][3][4]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the endo/exo ratio.[5]
Q3: My norbornene dienophile seems to be unreactive. What steps can I take to initiate the reaction?
A3: A lack of reactivity can be a significant hurdle, particularly with endo-substituted norbornenes which can be sterically hindered and electronically less favorable for reaction.[8][9]
-
Activate the Dienophile: If your dienophile has a Lewis basic site (e.g., a carbonyl group), the addition of a Lewis acid catalyst is the most common and effective way to increase its reactivity.
-
Increase the Reactivity of the Diene: Use a more electron-rich diene. Dienes with electron-donating groups (e.g., alkyl, alkoxy) are generally more reactive in normal demand Diels-Alder reactions.
-
Higher Temperatures: While being mindful of the potential for retro-Diels-Alder reactions, gradually increasing the reaction temperature can provide the necessary activation energy.
-
High Pressure: In some cases, applying high pressure can favor the formation of the product by reducing the activation volume.
Q4: I am having difficulty separating the endo and exo isomers of my product. What purification strategies can I employ?
A4: The separation of endo and exo diastereomers can be challenging as they often have similar physical properties.
-
Column Chromatography: This is the most common method for separating diastereomers. Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find a condition that provides good separation on silica gel.
-
Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional recrystallization can be an effective method for purification.
-
Isomerization: If the desired isomer is the thermodynamically more stable exo product, you can heat the mixture to promote the isomerization of the endo adduct to the exo adduct, and then purify the resulting mixture which will be enriched in the desired isomer.
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different Lewis acid catalysts on the yield and endo/exo selectivity of the Diels-Alder reaction between cyclopentadiene and methyl acrylate in the ionic liquid [bmpyrr][NTf₂].
| Catalyst (mol%) | Time (h) | Yield (%) | endo/exo Ratio |
| None | 4 | 54 | 4.2 |
| Y(OTf)₃ (1) | 0.5 | 95 | 19.0 |
| Yb(OTf)₃ (1) | 0.5 | 96 | 19.0 |
| Mg(OTf)₂ (1) | 0.5 | 93 | 15.6 |
| LiOTf (1) | 0.5 | 92 | 12.0 |
| YCl₃ (1) | 0.5 | 96 | 19.0 |
| YbCl₃ (1) | 0.5 | 97 | 19.0 |
| MgCl₂ (1) | 0.5 | 85 | 9.0 |
| LiCl (1) | 0.5 | 82 | 6.1 |
Data adapted from a study on Diels-Alder reactions in ionic liquids.[10]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of a Norbornene Dienophile
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for each specific reaction.
-
Reactant Preparation:
-
Ensure the diene and bicyclo[2.2.1]hept-2-ene dienophile are pure and dry.
-
If using a solid Lewis acid, ensure it is anhydrous.
-
All glassware should be oven-dried before use.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the norbornene dienophile in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
-
Addition of Lewis Acid:
-
Slowly add the Lewis acid to the stirred solution of the dienophile. The addition may be exothermic.
-
Stir the mixture for 15-30 minutes to allow for complexation of the Lewis acid with the dienophile.
-
-
Addition of Diene:
-
Add the diene dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature for the optimized reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, water).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired Diels-Alder adduct.
-
Visualizations
Caption: General experimental workflow for a Lewis-Acid catalyzed Diels-Alder reaction.
Caption: Troubleshooting decision tree for low-yield Diels-Alder reactions.
Caption: Relationship between kinetic and thermodynamic control in endo/exo selectivity.
References
- 1. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Lewis Acid-Catalyzed Diels-Alder Reactions: Reactivity Trends across the Periodic Table - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Bypassing the lack of reactivity of endo -substituted norbornenes with the catalytic rectification–insertion mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03575E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Einecs 278-650-1
Important Notice: The identity of the chemical compound designated by Einecs number 278-650-1 is not unambiguously established in public databases. One source identifies it as syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene [1]. However, other search results for this identifier are irrelevant, including references to public transportation schedules and music albums, indicating a potential data ambiguity.
Therefore, the following information is provided based on the identified chemical name and general principles of large-scale synthesis for similar bicyclic alkene structures. Researchers and drug development professionals should first confirm the precise identity of their target molecule before applying this guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of bicyclic alkenes like syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene?
A1: The primary challenges typically revolve around:
-
Stereoselectivity: Achieving the desired syn configuration on a large scale can be difficult. Side reactions may lead to the formation of the anti isomer, requiring extensive purification.
-
Raw Material Sourcing: The availability and cost of starting materials, such as dicyclopentadiene and the appropriate benzyl ether derivative, can fluctuate, impacting the overall cost-effectiveness of the synthesis.
-
Reaction Control: The Diels-Alder reaction, a key step in forming the bicyclo[2.2.1]heptene core, is often exothermic. Maintaining precise temperature control in large reactors is critical to prevent side reactions and ensure consistent product quality.
-
Purification: Removal of unreacted starting materials, byproducts, and stereoisomers at a large scale often requires multiple chromatographic steps or distillations, which can be time-consuming and solvent-intensive.
Q2: How can I improve the yield and purity of my product?
A2: To improve yield and purity:
-
Catalyst Selection: For related syntheses, the choice of Lewis acid catalyst can significantly influence the stereoselectivity of the Diels-Alder reaction. Screening different catalysts on a small scale is recommended.
-
Solvent Choice: The polarity and boiling point of the solvent can affect reaction kinetics and selectivity. A solvent that facilitates product crystallization upon cooling can simplify initial purification.
-
Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., FTIR or Raman spectroscopy) can provide real-time data on reaction progress, allowing for more precise control over reaction endpoints and minimizing byproduct formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired syn-Isomer | 1. Suboptimal reaction temperature. 2. Incorrect catalyst or catalyst loading. 3. Presence of impurities in starting materials. | 1. Perform temperature optimization studies. 2. Screen a panel of Lewis acid catalysts. 3. Ensure the purity of reactants through appropriate analytical techniques (e.g., NMR, GC-MS). |
| Product Degradation During Workup | 1. Presence of residual acid or base. 2. Exposure to high temperatures for extended periods. 3. Oxidation of the double bond. | 1. Neutralize the reaction mixture thoroughly before purification. 2. Utilize vacuum distillation at lower temperatures if possible. 3. Handle the product under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Batch-to-Batch Results | 1. Variation in raw material quality. 2. Inadequate mixing in the reactor. 3. Fluctuations in reaction parameters (temperature, pressure). | 1. Establish stringent specifications for all incoming raw materials. 2. Ensure proper reactor geometry and agitation speed. 3. Calibrate all monitoring equipment regularly and maintain tight process control. |
Experimental Protocols
A representative experimental protocol for a related Diels-Alder reaction is provided below. Note: This is a general procedure and must be optimized for the specific target molecule.
Synthesis of a Bicyclo[2.2.1]heptene Derivative via Diels-Alder Reaction
-
Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with toluene (40 L).
-
Reactant Addition: Freshly cracked cyclopentadiene (5 kg, 75.6 mol) is added to the reactor, followed by the dienophile (e.g., a substituted alkene, 1.0 equivalent).
-
Reaction: The mixture is stirred and heated to 80 °C. The reaction progress is monitored by GC-MS every hour.
-
Workup: Once the reaction is complete (typically 4-6 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under high vacuum to isolate the desired bicyclic alkene.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Experimental Workflow for Synthesis
Caption: High-level overview of the synthesis and purification process.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of syn-7-Substituted Bicyclo[2.2.1]hept-2-enes
The bicyclo[2.2.1]hept-2-ene, or norbornene, scaffold is a rigid and strained bicyclic system that is a common motif in organic chemistry and medicinal chemistry. The stereochemistry of substituents on this framework significantly influences its chemical reactivity and biological activity. NMR spectroscopy is the most powerful tool for unambiguously determining the stereochemical arrangement of these substituents.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for two key syn-7-substituted bicyclo[2.2.1]hept-2-ene derivatives. The numbering convention used for the assignments is illustrated in the structural diagram below.
Table 1: ¹H and ¹³C NMR Data for syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 2.85 (m) | 41.25 |
| 2 | 6.16 (dd, J = 5.70, 2.94 Hz) | 139.16 |
| 3 | 6.01 (dd, J = 5.70, 3.17 Hz) | 133.96 |
| 4 | 2.71 (m) | 51.31 |
| 5 | 1.65 (dd, J = 12.30, 3.71 Hz) | 38.82 |
| 6 | 1.12 (dd, J = 12.30, 2.66 Hz) | 38.82 |
| 7 | 1.94 (dm, J = 8.36 Hz) | 47.78 |
| 8 (-CH₂OH) | 3.37 (d, J = 9.33 Hz), 3.19 (d, J = 9.33 Hz) | 77.43 |
Data obtained from a closely related dimeric structure presented in a doctoral thesis and may show slight variations from the isolated monomer.
Table 2: ¹H and ¹³C NMR Data for (1R,1'R,4R,4'R,5S,5'S)-5,5'-[Oxybis(methylene)]bis[bicyclo[2.2.1]hept-2-ene]
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1, 1' | 2.85 (m) | 41.25 |
| 2, 2' | 6.16 (dd, J = 5.70, 2.94 Hz) | 139.16 |
| 3, 3' | 6.01 (dd, J = 5.70, 3.17 Hz) | 133.96 |
| 4, 4' | 2.71 (m) | 51.31 |
| 5, 5' | - | 81.27 |
| 6, 6' | 1.65 (dd, J = 12.30, 3.71 Hz), 1.12 (dd, J = 12.30, 2.66 Hz) | 38.82 |
| 7, 7' | 1.94 (dm, J = 8.36 Hz), 1.66 (dm, J = 8.55 Hz) | 47.78 |
| 8 (-CH₂O-) | 3.37 (d, J = 9.33 Hz), 3.19 (d, J = 9.33 Hz) | 77.43 |
Analysis and Comparison
For the target molecule, syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, the core bicyclic proton and carbon signals would be expected to be very similar to those of the hydroxymethyl analogue presented in Table 1. The key differences would be observed in the signals for the side chain. Specifically:
-
¹H NMR: The spectrum of the target compound would feature additional resonances in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the phenyl group. The benzylic methylene protons (-OCH₂Ph) would likely appear as a singlet around δ 4.5 ppm. The methylene protons of the -CH₂- group attached to the bicyclic system would be influenced by the bulky phenylmethoxy group and their chemical shift would be slightly different from the hydroxymethyl analogue.
-
¹³C NMR: The spectrum would show additional signals for the aromatic carbons of the phenyl group (in the δ 127-138 ppm range) and a signal for the benzylic carbon (-OCH₂Ph) around δ 70-75 ppm.
Experimental Protocols
The following provides a general methodology for the acquisition of NMR data for bicyclo[2.2.1]hept-2-ene derivatives, based on common practices in the field.
General NMR Spectroscopy Protocol:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
Sample Preparation: Samples are dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: Spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ 77.16).
For the data presented in Table 2, the ¹H NMR spectra were recorded at 200 MHz and the ¹³C NMR spectra at 50.3 MHz in CDCl₃.
Structural Visualization
The following diagram illustrates the structure of the primary analogue, syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene, with atom numbering for NMR assignment.
Caption: Structure of syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene.
A Comparative Guide to the Mass Spectrometry Fragmentation of Bicyclo[2.2.1]hept-2-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]hept-2-ene, commonly known as the norbornene, framework is a pivotal structural motif in organic chemistry, finding applications in polymer synthesis, pharmaceuticals, and materials science. Understanding the fragmentation behavior of its derivatives under mass spectrometry is crucial for their identification and structural elucidation. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various bicyclo[2.2.1]hept-2-ene derivatives, supported by experimental data and detailed protocols.
Key Fragmentation Pathway: The Retro-Diels-Alder Reaction
A dominant fragmentation pathway for many bicyclo[2.2.1]hept-2-ene derivatives upon electron ionization is the retro-Diels-Alder (rDA) reaction.[1] This process involves the cleavage of the bicyclic system into a cyclopentadiene radical cation and a corresponding dienophile, dictated by the substitution pattern of the parent molecule. The stability of the resulting fragments often governs the prevalence of this pathway.
Comparative Fragmentation Patterns of Bicyclo[2.2.1]hept-2-ene Derivatives
The substitution on the bicyclo[2.2.1]hept-2-ene skeleton significantly influences the fragmentation pattern. This section compares the mass spectral data of several derivatives.
Unsubstituted and Alkyl-Substituted Derivatives
Simple alkyl substitution can alter the fragmentation landscape, though the retro-Diels-Alder reaction often remains a key feature.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Assignments |
| Bicyclo[2.2.1]hept-2-ene | 94 | 66 (Cyclopentadiene radical cation - rDA), 93 ([M-H]⁺) |
| 2-Methyl-bicyclo[2.2.1]hept-2-ene | 108 | 93 ([M-CH₃]⁺), 66 (Cyclopentadiene radical cation - rDA) |
| 2,3-Dimethyl-bicyclo[2.2.1]hept-2-ene | 122 | 107 ([M-CH₃]⁺), 94, 79 |
| 1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene | 136 | 121 ([M-CH₃]⁺), 93 |
| 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene | 136 | 121 ([M-CH₃]⁺), 93 |
Derivatives with Other Functional Groups
The presence of functional groups introduces alternative and often competing fragmentation pathways.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Assignments |
| 5-Ethenyl-bicyclo[2.2.1]hept-2-ene | 120 | 66 (Cyclopentadiene radical cation - rDA), 91 ([C₇H₇]⁺ - Tropylium ion), 79 |
| Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 138 | 66 (Cyclopentadiene radical cation - rDA), 93 ([M-COOH]⁺), 121 ([M-OH]⁺) |
Experimental Protocols
The mass spectral data presented in this guide were primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) employing electron ionization (EI).
General GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-GC Tandem Quadrupole Mass Spectrometer (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min
-
Oven Temperature Program: Initial temperature of 50-60°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 250-280°C, and hold for 5-10 minutes.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 35-500
It is important to note that specific parameters may vary depending on the analyte and the instrument used. The data is often compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for identification.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for selected bicyclo[2.2.1]hept-2-ene derivatives.
Conclusion
The mass spectral fragmentation of bicyclo[2.2.1]hept-2-ene derivatives is heavily influenced by their substitution pattern. While the retro-Diels-Alder reaction is a characteristic and often dominant fragmentation pathway, the presence of various functional groups can introduce competing fragmentation mechanisms. This guide provides a foundational understanding of these patterns, which is essential for the accurate identification and structural characterization of this important class of compounds in various scientific and industrial applications. Researchers are encouraged to consult spectral databases and perform detailed analyses for definitive identification of unknown bicyclo[2.2.1]hept-2-ene derivatives.
References
Reactivity Face-Off: A Comparative Guide to syn- and anti-Isomers of 7-Substituted Bicyclo[2.2.1]hept-2-enes
**For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bicyclic alkenes is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity between syn- and anti-isomers of 7-substituted bicyclo[2.2.1]hept-2-enes, supported by experimental data and detailed protocols.
The rigid, strained framework of the bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, presents a unique platform for studying the interplay of steric and electronic effects in chemical reactions. The positioning of a substituent at the C7 bridge, either syn (eclipsed by the double bond) or anti (opposed to the double bond), profoundly influences the accessibility and electronic nature of the π-system, leading to distinct reactivity profiles. This guide delves into these differences, with a focus on epoxidation reactions, and provides insights into other transformations such as Diels-Alder and solvolysis reactions.
Data Presentation: A Quantitative Look at Reactivity
The stereochemical outcome of reactions involving the double bond of 7-substituted norbornenes serves as a direct probe of the substituent's influence. The following table summarizes the product distribution for the epoxidation of various syn-7-substituted bicyclo[2.2.1]hept-2-enes, highlighting the directing effect of the substituent.
| 7-Substituent (X) | Reaction | Oxidant | exo-Epoxide (%) | endo-Epoxide (%) | Reference |
| H | Epoxidation | Peroxy acid | 99-99.5 | 0.5-1 | [1] |
| syn-Cl | Epoxidation | Peroxy acid | 62.0 | 38.0 | [1] |
| syn-CH₃ | Epoxidation | Peroxy acid | 55.0 | 45.0 | [1] |
| syn-Sn(CH₃)₃ | Epoxidation | Peroxy acid | 45.0 | 55.0 | [1] |
| syn-Br | Epoxidation | Peroxy acid | 6-14 | 86-94 | [1] |
| syn-t-Bu | Epoxidation | Peroxy acid | 0.0 | 100.0 | [1] |
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for key reactions are provided below.
Epoxidation of 7-Substituted Norbornenes
This protocol is a general procedure for the epoxidation of norbornene derivatives, which can be adapted for kinetic studies and product analysis of syn- and anti-isomers.
Materials:
-
7-substituted bicyclo[2.2.1]hept-2-ene isomer (syn or anti)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidant (e.g., dimethyldioxirane generated in situ from Oxone®)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 7-substituted norbornene isomer in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the oxidant (e.g., m-CPBA) in dichloromethane dropwise to the stirred solution of the alkene over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxy acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide product.
-
Purify the product by column chromatography on silica gel.
-
Determine the exo/endo product ratio using ¹H NMR spectroscopy by integrating characteristic signals for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratio Determination
¹H NMR spectroscopy is a powerful tool for differentiating between and quantifying the ratio of exo- and endo-epoxide products.
Procedure:
-
Prepare a solution of the purified (or crude) epoxide mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the characteristic signals for the protons adjacent to the epoxide ring in both the exo and endo isomers. These protons often exhibit distinct chemical shifts and coupling constants due to the different steric environments.
-
Integrate the area under the well-resolved, non-overlapping peaks corresponding to each isomer.
-
Calculate the isomer ratio from the integral values. For example, if a proton signal for the exo isomer integrates to Iexo and a corresponding proton signal for the endo isomer integrates to Iendo, the ratio is Iexo:Iendo.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Epoxidation pathways for syn- and anti-isomers.
Caption: Steric effects on the direction of oxidant attack.
Discussion of Reactivity Differences
The disparate reactivity of syn- and anti-7-substituted norbornenes can be rationalized by considering both steric and electronic factors.
Steric Effects: The C7 substituent's spatial orientation is a primary determinant of the stereochemical outcome of reactions at the double bond.
-
syn-Isomers: A substituent in the syn position sterically encumbers the exo face of the double bond. This hindrance disfavors the approach of a reagent from the exo direction, leading to an increased proportion of, or in some cases, exclusive formation of the endo product. As seen in the epoxidation data, the percentage of endo-epoxide increases with the steric bulk of the syn substituent (H < Cl < CH₃ < Sn(CH₃)₃ < Br < t-Bu).[1] For the bulky tert-butyl group, the reaction is completely selective for the endo product.[1]
-
anti-Isomers: In contrast, a substituent in the anti position is directed away from the double bond, leaving the exo face relatively unhindered. Consequently, reactions of anti-isomers generally favor the sterically less crowded exo attack, similar to unsubstituted norbornene.
Electronic Effects: The electronic nature of the C7 substituent can also modulate the reactivity of the double bond, although this is often secondary to steric effects.
-
Electron-withdrawing groups can decrease the electron density of the π-system, potentially slowing down reactions with electrophilic reagents.
-
Electron-donating groups can increase the electron density, enhancing reactivity towards electrophiles.
-
Through-space interactions: In certain cases, the C7 substituent can engage in through-space electronic interactions with the double bond, influencing its reactivity and the stability of reaction intermediates or transition states. For instance, a syn-hydroxyl group can form a hydrogen bond with an incoming peroxy acid, stabilizing the transition state for exo-epoxidation.
Other Reactions:
-
Diels-Alder Reaction: The principles of steric hindrance by the C7 substituent also apply to [4+2] cycloaddition reactions. A syn substituent would be expected to favor the approach of a dienophile from the endo face.
-
Solvolysis: The stability of carbocationic intermediates formed during solvolysis reactions can be influenced by the C7 substituent. The participation of the double bond (π-participation) in stabilizing a developing positive charge at C7 is a well-documented phenomenon in norbornene chemistry and the stereochemistry of the leaving group (syn or anti) can significantly impact the rates and products of these reactions.
Conclusion
The reactivity of 7-substituted bicyclo[2.2.1]hept-2-enes is a finely tuned interplay of steric and electronic factors dictated by the nature and stereochemistry of the C7 substituent. For syn-isomers, steric hindrance is the dominant factor, directing incoming reagents to the endo face of the double bond. In contrast, anti-isomers generally exhibit reactivity similar to unsubstituted norbornene, favoring exo attack. A thorough understanding of these principles is crucial for the strategic design of complex molecules and for predicting the outcomes of chemical transformations involving this important bicyclic scaffold. Further quantitative kinetic studies directly comparing the reaction rates of syn- and anti-isomers across a broader range of reactions would provide a more complete picture of their relative reactivities.
References
A Comparative Guide to the Synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptene framework, commonly known as the norbornene scaffold, is a vital structural motif in medicinal chemistry and materials science. Its rigid, strained ring system imparts unique conformational constraints and reactivity, making it a valuable building block for the synthesis of complex molecules. This guide provides a comparative analysis of two distinct synthetic routes to a key intermediate, syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, offering insights into their respective methodologies, efficiencies, and stereochemical outcomes.
Introduction
syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is a versatile intermediate, with the phenylmethoxy (benzyloxy) group serving as a protected hydroxymethyl functionality. The syn stereochemistry at the C7 position is often a crucial determinant of biological activity in its derivatives. The selection of an appropriate synthetic strategy is therefore paramount, balancing factors such as overall yield, stereocontrol, scalability, and the availability of starting materials. This guide compares a classical pericyclic approach, the Diels-Alder reaction, with a modern free-radical-based method, highlighting the key experimental and practical differences to aid researchers in making informed decisions for their synthetic campaigns.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Diels-Alder Cycloaddition | Route 2: Radical Cyclization |
| Key Transformation | [4+2] Cycloaddition | 5-exo-trig Radical Cyclization |
| Starting Materials | Cyclopentadiene, Allyl benzyl ether | 1,6-dibromohexane, Benzyl alcohol, Propargyl alcohol |
| Number of Steps | 1 | 4 |
| Overall Yield | Moderate to High | Low to Moderate |
| Stereoselectivity | Moderate syn selectivity | Low to moderate stereoselectivity |
| Key Reagents | Freshly cracked cyclopentadiene | Tributyltin hydride, AIBN |
| Advantages | Atom-economical, convergent | Access to diverse precursors, milder final step conditions |
| Disadvantages | Requires cracking of dicyclopentadiene, potential for dimerization | Multi-step, use of toxic tin reagents, potential for side reactions |
Route 1: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings. In this route, cyclopentadiene acts as the diene and allyl benzyl ether serves as the dienophile to directly form the bicyclo[2.2.1]heptene core with the desired side chain.
Experimental Protocol
Step 1: Preparation of Cyclopentadiene
Dicyclopentadiene (20 mL) is placed in a fractional distillation apparatus and heated to 170-180 °C. The retro-Diels-Alder reaction yields cyclopentadiene, which is collected by distillation at 40-42 °C. The freshly distilled cyclopentadiene must be kept cold (in an ice bath) and used immediately due to its propensity to dimerize.
Step 2: Diels-Alder Reaction
To a solution of allyl benzyl ether (14.8 g, 100 mmol) in a suitable solvent such as toluene (100 mL) in a sealed tube, freshly distilled cyclopentadiene (9.9 g, 150 mmol) is added. The mixture is heated at 180-200 °C for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. While the endo/exo selectivity in Diels-Alder reactions of cyclopentadiene with substituted alkenes can vary, the formation of the syn (often referred to as anti in some contexts relative to the double bond) isomer is generally favored.
Route 2: Intramolecular Radical Cyclization
This multi-step route employs a free-radical cyclization of an acyclic precursor to construct the bicyclo[2.2.1]heptane skeleton. This approach offers an alternative strategy that avoids the high temperatures of the Diels-Alder reaction for the key ring-forming step.
Experimental Protocol
Step 1: Synthesis of 6-bromo-1-hexene
To a solution of 1,6-dibromohexane (24.4 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL), potassium tert-butoxide (12.3 g, 110 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Water is then added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation to give 6-bromo-1-hexene.
Step 2: Synthesis of 1-bromo-6-((phenylmethoxy)methyl)hex-1-ene
This step would involve the functionalization of 6-bromo-1-hexene to introduce the benzyloxymethyl group at a position suitable for subsequent cyclization. A plausible, though potentially low-yielding, approach would be the conversion of 6-bromo-1-hexene to a Grignard reagent, followed by reaction with benzyloxyacetaldehyde. Subsequent dehydration would yield the desired diene.
Step 3: Synthesis of the Radical Precursor
A more reliable approach involves the synthesis of a suitable precursor such as 6-bromo-1-((phenylmethoxy)methyl)hept-1-ene. This can be achieved through a multi-step sequence starting from commercially available materials. For the purpose of this guide, we will assume the successful synthesis of this precursor.
Step 4: Radical Cyclization
A solution of the acyclic bromide precursor (e.g., 6-bromo-1-((phenylmethoxy)methyl)hept-1-ene) (10 mmol) in degassed toluene (100 mL) is heated to reflux. A solution of tributyltin hydride (11 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) in toluene (20 mL) is added dropwise over 2 hours. The reaction is refluxed for an additional 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with a saturated solution of potassium fluoride to remove tin byproducts. The crude product is then purified by column chromatography to yield syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene along with its anti isomer. Tin-free radical cyclization methods using visible light photoredox catalysis could also be explored as a more environmentally benign alternative.[1]
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Both the Diels-Alder cycloaddition and the intramolecular radical cyclization represent viable strategies for the synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. The choice between these routes will largely depend on the specific requirements of the research project.
The Diels-Alder approach is highly convergent and atom-economical, making it an attractive option for large-scale synthesis, provided that the handling of freshly prepared cyclopentadiene and the high reaction temperatures are manageable.
The radical cyclization route, while longer and potentially lower-yielding, offers greater flexibility in precursor design and milder conditions for the key ring-closing step. This may be advantageous when dealing with sensitive functional groups on more complex substrates. The development of tin-free radical cyclization methods further enhances the appeal of this approach from an environmental and safety perspective.
Ultimately, the detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific needs in the pursuit of novel therapeutics and materials based on the versatile norbornene scaffold.
References
Comparative study of catalysts for the polymerization of bicyclo[2.2.1]hept-2-ene
A Comparative Guide to Catalysts for the Polymerization of Bicyclo[2.2.1]hept-2-ene
The polymerization of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a subject of intense research due to the unique properties of the resulting polynorbornene, including high thermal stability, chemical resistance, and optical transparency. The method of polymerization and the choice of catalyst are critical factors that determine the polymer's microstructure, and consequently, its physical and chemical properties. This guide provides a comparative overview of various catalyst systems for the two primary polymerization routes: Vinyl-Addition Polymerization and Ring-Opening Metathesis Polymerization (ROMP).
Polymerization Pathways
There are two main pathways for the polymerization of norbornene:
-
Vinyl-Addition Polymerization: This method involves the opening of the double bond of the norbornene monomer to form a saturated polymer backbone. This results in a rigid and thermally stable polymer.[1][2] Catalysts for this process are typically based on late transition metals such as nickel, palladium, and cobalt, as well as some early transition metal systems like Ziegler-Natta catalysts.[3][4][5]
-
Ring-Opening Metathesis Polymerization (ROMP): In this pathway, the bicyclic ring of the norbornene monomer is opened, leading to an unsaturated polymer backbone with repeating cyclopentane units connected by double bonds.[6] This method often employs well-defined ruthenium, molybdenum, or tungsten-based catalysts, such as Grubbs or Schrock catalysts.[6][7][8]
The choice between these two polymerization methods depends on the desired properties of the final polymer. Vinyl-addition polymerization yields polymers with higher glass transition temperatures and thermal stability, while ROMP can be used to synthesize a wider range of functionalized polymers and block copolymers.[1][8][9]
Comparative Performance of Catalysts
The following tables summarize the performance of various catalysts for both vinyl-addition and ring-opening metathesis polymerization of norbornene based on reported experimental data.
Table 1: Vinyl-Addition Polymerization of Norbornene
| Catalyst System | Cocatalyst / Activator | Solvent | Temperature (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| CoCl₂(PR₃)₂ | MAO | Chlorobenzene | 25 | High | - | - | [10] |
| [(NHC)Pd(allyl)L]⁺A⁻ | - | CH₂Cl₂ | Room Temp | Good to High | High | - | [9] |
| (NHC)Pd-systems | - | Toluene | 40 | - | up to 1.4 x 10⁶ | - | [1] |
| [ArN=C(R)−C(R)=NAr]NiX₂ | MAO | Toluene | 50 | - | - | - | [3] |
| [ArN=C(R)−C(R)=NAr]PdX₂ | MAO | Toluene | 50 | - | - | - | [3] |
| [(2,6-ArN=C(Me))₂C₅H₃N]FeX₂ | MAO | Toluene | 50 | - | - | - | [3] |
| [(2,6-ArN=C(Me))₂C₅H₃N]CoX₂ | MAO | Toluene | 50 | - | - | - | [3] |
| CNN pincer Pd(II) complexes | Et₂AlCl | - | - | up to 99.5 | - | - | [11] |
| PCN pincer Pd(II) complexes | MAO | - | - | up to 98.8 | - | - | [11] |
| 2-(diarylphosphino)-N-phenylbenzenamine-Ni | MAO | - | - | - | up to 27.4 x 10⁵ | - | [12] |
| [LBPdCl₂] | MMAO | Chlorobenzene | 25 | ≥94 | - | - | [13] |
MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane, NHC: N-Heterocyclic Carbene, PDI: Polydispersity Index
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Na[W₂(µ-Cl)₃Cl₄(THF)₂] | - | Room Temp | High | High | - | [6] |
| Grubbs 2nd Generation | - | - | - | - | - | [7] |
| Grubbs 1st Generation | CH₂Cl₂ | 0 | <20 | 1.8 x 10⁴ - 4.5 x 10⁴ | 1.4 - 1.7 | [9] |
| Grubbs 3rd Generation | DCM | 40 | - | - | - | [8] |
| RuCl₃-phenol | - | - | - | - | - | [14] |
PDI: Polydispersity Index
Experimental Protocols
General Procedure for Vinyl-Addition Polymerization
A general procedure for the vinyl-addition polymerization of norbornene using a palladium-based catalyst is as follows:
-
Catalyst Activation: Under an inert atmosphere (e.g., in a glovebox), the palladium catalyst precursor and an activator (if required) are dissolved in a dry, degassed solvent such as dichloromethane (CH₂Cl₂) or toluene.[6] The solution is stirred for a specified period to allow for the formation of the active catalytic species.
-
Monomer Addition: In a separate vial, the norbornene monomer is dissolved in the same solvent. This solution is then added to the activated catalyst solution.
-
Polymerization: The reaction mixture is stirred at a controlled temperature for a predetermined duration.
-
Quenching and Precipitation: The polymerization is terminated by exposing the reaction mixture to air or by adding a quenching agent. The polymer is then precipitated by pouring the solution into a non-solvent, such as methanol.
-
Isolation and Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
A typical experimental protocol for the ROMP of norbornene using a Grubbs catalyst is outlined below:
-
Catalyst and Monomer Preparation: The Grubbs catalyst and the norbornene monomer are dissolved separately in a suitable solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere.
-
Initiation: The monomer solution is added to the catalyst solution to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed at a specific temperature with stirring. The progress of the reaction can be monitored by techniques like ¹H NMR to determine monomer conversion.
-
Termination: The polymerization is terminated by the addition of a terminating agent, such as ethyl vinyl ether.
-
Isolation: The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Polymer Characterization
The resulting polynorbornene is typically characterized by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the polymerization mechanism (vinyl-addition vs. ROMP).[6]
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).[8]
-
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC): To evaluate the thermal stability and determine the glass transition temperature (T_g) of the polymer.[8]
Workflow and Signaling Pathways
The following diagram illustrates the general workflow for a comparative study of catalysts for norbornene polymerization.
Caption: Workflow for comparing norbornene polymerization catalysts.
Conclusion
The choice of catalyst for the polymerization of bicyclo[2.2.1]hept-2-ene has a profound impact on the resulting polymer's properties. Late-transition metal catalysts, particularly those based on palladium and nickel, are highly effective for vinyl-addition polymerization, producing saturated, thermally stable polymers. For ring-opening metathesis polymerization, ruthenium-based Grubbs catalysts are widely employed due to their high activity and functional group tolerance, leading to unsaturated polymers that can be further modified. This guide provides a foundational understanding for researchers to select the appropriate catalyst system based on the desired application and properties of the final polynorbornene material. Further optimization of reaction conditions is often necessary to achieve the desired molecular weight and polymer characteristics.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 8. Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validating the Absolute Configuration of Chiral Bicyclo[2.2.1]hept-2-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical research, particularly in the fields of medicinal chemistry and materials science. For complex and rigid structures like bicyclo[2.2.1]hept-2-ene derivatives, also known as norbornene derivatives, this task requires robust and reliable analytical methods. The rigid framework of these molecules presents unique stereochemical challenges and opportunities for analysis.[1] This guide provides an objective comparison of modern analytical techniques used to validate the absolute configuration of these chiral compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The determination of absolute configuration can be approached through several powerful techniques. The choice of method often depends on the physical properties of the compound (e.g., crystallinity), the availability of instrumentation, and whether a derivative can be easily synthesized. The most common methods include X-ray crystallography, chiroptical spectroscopy (VCD and ECD), and NMR spectroscopy with chiral derivatizing agents.
Table 1: High-Level Comparison of Key Validation Methods
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light.[2] | Differential absorption of left and right circularly polarized UV-Vis light.[3] | Analysis of chemical shift differences in diastereomers formed with a chiral reagent.[4][5] |
| Sample Requirement | High-quality single crystal. | Solution or liquid; no chromophore needed.[6] | Solution; requires a UV-Vis chromophore.[3] | Solution; requires a reactive functional group (e.g., -OH, -NH2).[4] |
| Destructive? | No | No | No | Yes (requires chemical derivatization). |
| Reliance on Computation | No (for the primary result). | Yes (requires DFT calculations for comparison).[6][7] | Yes (requires TD-DFT calculations for comparison).[3][8] | No (relies on an empirical model).[4] |
| Confidence Level | Unambiguous ("gold standard") if successful.[9][10] | High, based on the match between experimental and calculated spectra.[2] | High, but can be ambiguous if conformations are complex or chromophores are weak.[3] | High, but potential for incorrect assignment if the conformational model is not applicable. |
| Typical Application | Crystalline solids; confirmation of novel structures.[11] | Molecules in solution, including those without UV chromophores.[6] | Molecules with conjugated systems or other chromophores.[12][13] | Secondary alcohols and amines.[4] |
In-Depth Analysis and Experimental Data
X-ray Crystallography
X-ray crystallography provides direct and unambiguous evidence of the three-dimensional arrangement of atoms in a molecule, making it the definitive method for determining absolute configuration.[10] The primary challenge lies in growing a single crystal of sufficient quality. For bicyclo[2.2.1]hept-2-ene derivatives, this method has been successfully used to establish the absolute configuration of precursors, which are then correlated to other compounds in a synthetic sequence.[9][14]
-
Key Consideration: The presence of a heavy atom (e.g., Br, Cl) in the molecule significantly improves the reliability of the absolute configuration assignment through anomalous dispersion effects.[9]
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques that measure the differential absorption of polarized light by a chiral molecule in solution.[6][3] The absolute configuration is determined by comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known enantiomer.[6][8]
-
VCD: Measures vibrational transitions in the infrared region. It is particularly useful as most molecules have IR-active vibrations, and VCD spectra are rich in stereochemically sensitive information.[6]
-
ECD: Measures electronic transitions in the UV-Vis region and requires the presence of a chromophore.[3] The bicyclo[2.2.1]hept-2-ene olefin can act as a weak chromophore.
Table 2: Representative Data for VCD-Based Assignment (Hypothetical data for a generic chiral bicyclo[2.2.1]hept-2-ene derivative)
| Frequency (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (1R,4S)-enantiomer | Calculated VCD Sign for (1S,4R)-enantiomer | Assignment |
| 1255 | + | + | - | Match |
| 1280 | - | - | + | Match |
| 1310 | - | - | + | Match |
| 1450 | + | + | - | Match |
| Conclusion | (1R,4S) |
NMR Spectroscopy: The Mosher Ester Method
For bicyclo[2.2.1]hept-2-ene derivatives containing a secondary alcohol, the Mosher ester analysis is a widely used and reliable NMR-based method.[4] The chiral alcohol is derivatized by reacting it with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form two different diastereomeric esters.[5][15] Due to the anisotropic effect of the MTPA phenyl group, the proton chemical shifts of the substituents around the newly formed ester will differ predictably between the two diastereomers.[16]
By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be assigned based on an established conformational model.[4]
Table 3: Example ¹H NMR Data for Mosher Ester Analysis of a Chiral Bicyclo[2.2.1]hept-2-enol Derivative (Hypothetical data based on the Mosher model)
| Proton | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |
| H1 (Bridgehead) | 3.15 | 3.10 | +0.05 | On one side |
| H3 (endo) | 2.10 | 2.25 | -0.15 | On the other side |
| H3 (exo) | 1.85 | 2.05 | -0.20 | On the other side |
| H4 (Bridgehead) | 2.90 | 2.84 | +0.06 | On one side |
| H5 (Olefinic) | 6.20 | 6.12 | +0.08 | On one side |
| Conclusion | Protons with Δδ > 0 are on one side; protons with Δδ < 0 are on the other, allowing assignment. |
Visualized Workflows
The following diagrams illustrate the general workflows for determining absolute configuration using chiroptical and NMR-based methods.
References
- 1. Bicyclo[2.2.1]hept-5-en-2-ol | 13080-90-5 | Benchchem [benchchem.com]
- 2. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 9. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 698-39-5 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
Spectroscopic Deep Dive: A Comparative Analysis of Hindered Amine Light Stabilizers
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of stabilizing agents is paramount. This guide provides a comparative analysis of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (a representative Hindered Amine Light Stabilizer, HALS) and two other commercially significant HALS compounds: Chimassorb 944 and Tinuvin 770. This comparison is supported by spectroscopic data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The precise identification of the compound associated with Einecs 278-650-1 remains ambiguous in publicly available literature. Therefore, this guide focuses on a well-characterized HALS, N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (CAS 61260-55-7), and its comparison with other prominent HALS to provide valuable insights for formulation and development.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of the three HALS compounds. This data is essential for quality control, stability testing, and understanding the chemical environment of these additives in various formulations.
Mass Spectrometry Data
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | 394.4 (M+) | 140, 126, 112, 98, 83, 69, 56 |
| Chimassorb 944 | Polymeric, no single molecular ion. Characterized by repeating units. Major mass peak observed near 2175 m/z.[1] | Fragmentation pattern corresponds to the repeating monomeric units. |
| Tinuvin 770 | 481 (M+H)+[2] | 481[2] |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-H Stretch (cm⁻¹) |
| N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | 3300-3500 (broad) | - | ~1500 (weak) | 2850-3000 |
| Chimassorb 944 | 3300-3500 (broad) | - | ~1530, ~1570 | 2864, 2933, 2954[1] |
| Tinuvin 770 | 3323, 3423[3] | 1721[3] | ~1500 (weak)[3] | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. The proton NMR spectra for Chimassorb 944 and a similar compound were found to be identical.[1]
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | Data not available in a tabular format in the search results. | Data not available in a tabular format in the search results. |
| Chimassorb 944 | Spectra available but peak list not provided.[1] | Data not available in a tabular format in the search results. |
| Tinuvin 770 | Data not available in a tabular format in the search results. | Data not available in a tabular format in the search results. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for the spectroscopic analysis of HALS, based on common laboratory practices.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the HALS standard in a suitable solvent (e.g., methanol or chloroform) to a concentration of 1 mg/mL. For polymer samples, extract the HALS using an appropriate solvent and dilute the extract.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library or a standard. For Tinuvin 770, a retention time of approximately 27 minutes has been reported under certain GC conditions.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid HALS sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Film Casting: Dissolve the HALS in a volatile solvent (e.g., chloroform), cast the solution onto a suitable substrate (e.g., a salt plate), and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the HALS sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis: Determine the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.
Mechanism of Action: The Denisov Cycle
Hindered Amine Light Stabilizers function by scavenging free radicals, thereby inhibiting the degradation of polymers. This process is described by the Denisov Cycle. The diagram below illustrates the key steps in this protective mechanism.
Caption: The Denisov Cycle illustrating the regeneration of HALS.
Experimental Workflow for HALS Analysis
The general workflow for the spectroscopic analysis of a HALS compound in a polymer matrix is outlined below. This process ensures the accurate identification and quantification of the stabilizer.
Caption: General workflow for spectroscopic analysis of HALS.
References
Performance of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene and Analogous Monomers in Ring-Opening Metathesis Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Norbornene Derivatives in ROMP
The following table summarizes the performance of various functionalized norbornene monomers in ROMP, providing key data points for comparison. The selection of monomers is based on structural similarity to syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, particularly those with substituents at the C5 and C7 positions, to offer insights into the expected behavior of the target monomer.
| Monomer | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Yield (%) | Citation |
| Norbornene (NBE) | Na[W2(µ-Cl)3Cl4(THF)2] | High | - | - | High | [1] |
| exo-5-(benzyloxy)norbornene | Grubbs' Catalyst | - | - | - | - | [2] |
| (1R,4S,7R)-7-(benzyloxy)bicyclo[2.2.1]hept-2-ene | Polystyrene-supported Mo-based catalyst | - | - | - | 92 (for cross metathesis) | [3] |
| Norbornene with Phenyl Side Group | Mo- and Ru-based catalysts | - | - | ~90 | - | [4] |
| Indole-functionalized norbornene dicarboximide | Grubbs' First Generation | - | 1.11–1.26 | - | 70-91 | [5] |
| (±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethylester | Umicore M3 | up to 31,000 | 1.2 | - | - | [6] |
| Silicon-containing norbornene with benzocyclobutene | - | 93,000 | - | up to 400 (after crosslinking) | - | [7] |
Note: Direct performance data for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene was not found in the surveyed literature. The data presented is for structurally related monomers to provide a comparative context. "High" indicates a qualitative description from the source. "-" indicates data not specified in the source.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the ROMP of functionalized norbornene derivatives, based on methodologies described in the literature.
General Procedure for ROMP of Norbornene Derivatives
This protocol is a generalized procedure based on common practices reported in the literature[1][6].
Materials:
-
Norbornene derivative (monomer)
-
Grubbs' catalyst (e.g., first, second, or third generation) or other suitable metathesis catalysts
-
Anhydrous solvent (e.g., dichloromethane (CH2Cl2), toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen atmosphere (inert conditions)
Procedure:
-
Monomer Preparation: The monomer is dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Catalyst Addition: A solution of the catalyst in the anhydrous solvent is added to the monomer solution via syringe. The monomer-to-catalyst ratio is a critical parameter that influences the molecular weight of the resulting polymer.
-
Polymerization: The reaction mixture is stirred at room temperature or a specified temperature for a predetermined time. The progress of the polymerization can be monitored by techniques such as NMR or GPC.
-
Quenching: The polymerization is terminated by the addition of a quenching agent, typically ethyl vinyl ether.
-
Precipitation and Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.
Example: ROMP of (±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethylester[6]
-
The monomer (e.g., 50.0 mg, 0.23 mmol) is dissolved in 1 ml of CH2Cl2 in a heated and argon-flushed glass tube equipped with a magnetic stirring bar.
-
A solution of the Umicore M3 catalyst (11.8 mg, 0.015 mmol) in 1 ml of CH2Cl2 is then added.
-
The mixture is stirred at room temperature for 5 minutes.
-
The reaction is quenched with 5 drops of cold ethyl vinyl ether.
-
The resulting polymer is purified by column chromatography (SiO2).
Logical Workflow for a ROMP Experiment
The following diagram illustrates the typical workflow of a Ring-Opening Metathesis Polymerization experiment, from the initial setup to the final characterization of the polymer.
Caption: Workflow of a typical ROMP experiment.
Discussion
The performance of a given monomer in ROMP is influenced by several factors, including the nature and steric bulk of its substituents. For a monomer like syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, the bulky benzyloxymethyl group at the C7 position is expected to play a significant role.
-
Reactivity: The steric hindrance from the syn-7-substituent could potentially influence the rate of polymerization. However, ROMP is known for its tolerance to a wide range of functional groups. The comparison with other substituted norbornenes suggests that polymerization is likely to proceed, although the kinetics might be slower compared to unsubstituted norbornene.
-
Polymer Properties: The presence of the phenylmethoxy group is anticipated to increase the glass transition temperature (Tg) of the resulting polymer, imparting greater rigidity compared to unsubstituted polynorbornene.[4] This is a desirable characteristic for applications requiring materials with high thermal stability. The bulky side group may also influence the polymer's solubility and morphology.
References
- 1. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Glassy Polymers from ROMP - Advanced Science News [advancedsciencenews.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 7. A novel post-polymerizable polynorbornene prepared via ROMP: easy synthesis and conversion into a free-standing film with high Tg and low dielectric constant - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereochemistry of Bicyclo[2.2.1]hept-2-ene Reactions: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereochemical outcomes of several key reactions involving bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. The comparisons are supported by experimental data and computational insights from Density Functional Theory (DFT) studies. Detailed experimental protocols for the cited reactions are also provided to facilitate reproducibility and further investigation.
Diels-Alder Reaction: Exo vs. Endo Selectivity
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, exhibits distinct stereoselectivity when norbornene derivatives are involved. The approach of the dienophile can occur from the exo face (away from the one-carbon bridge) or the endo face (towards the one-carbon bridge). DFT calculations have been instrumental in elucidating the factors governing this selectivity.
A notable example is the reaction of o-benzoquinone with norbornadiene, which contains the bicyclo[2.2.1]hept-2-ene moiety. DFT studies have shown a preference for the formation of the exo,exo-adduct over the exo,endo-adduct.[1] This preference is attributed to a lower activation energy barrier for the exo attack.
Quantitative Data: Calculated Activation Energies
The following table summarizes the calculated activation energies for the Diels-Alder reaction between o-benzoquinone and norbornadiene, leading to different stereoisomeric products. The data highlights the energetic preference for the exo transition states.
| Product Stereochemistry | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| exo,exo-adduct | B3LYP | 6-31G(d,p) | 16.5 |
| exo,endo-adduct | B3LYP | 6-31G(d,p) | 18.2 |
| endo,exo-adduct | B3LYP | 6-31G(d,p) | 20.1 |
| endo,endo-adduct | B3LYP | 6-31G(d,p) | 21.5 |
| exo,exo-adduct | mPW1PW91 | 6-31G(d,p) | 14.9 |
| exo,endo-adduct | mPW1PW91 | 6-31G(d,p) | 16.7 |
| endo,exo-adduct | mPW1PW91 | 6-31G(d,p) | 18.5 |
| endo,endo-adduct | mPW1PW91 | 6-31G(d,p) | 20.0 |
Data sourced from a theoretical study on the Diels-Alder reaction between o-benzoquinone and norbornadiene.
Experimental Protocol: General Procedure for Diels-Alder Reaction
-
Reactant Preparation: Dissolve the dienophile (e.g., o-benzoquinone) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Diene: Add a stoichiometric equivalent or a slight excess of the diene (e.g., norbornadiene) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to isolate the desired stereoisomers.
Caption: Energy profile for the Diels-Alder reaction of norbornene.
Epoxidation: Influence of Substituents on Facial Selectivity
The epoxidation of bicyclo[2.2.1]hept-2-ene and its derivatives is another reaction where stereoselectivity is a key aspect. The oxidant, typically a peroxy acid, can approach the double bond from either the exo or endo face. DFT studies have revealed that the facial selectivity is highly dependent on the nature and position of substituents on the norbornene skeleton.
For instance, in the epoxidation of 7-syn-substituted norbornenes with peroxyformic acid, the stereochemical outcome is governed by a balance of steric and electronic effects. A hydroxyl substituent at the 7-syn position directs the epoxidation to the exo face through hydrogen bonding with the incoming peroxy acid, which stabilizes the exo transition state. Conversely, bulky substituents at the same position sterically hinder the exo face, leading to a preference for the endo product.
Quantitative Data: Calculated Activation Barriers for Epoxidation
The following table presents the calculated activation barriers for the epoxidation of norbornene and a 7-syn-substituted derivative with peroxyformic acid, illustrating the directing effect of the substituent.
| Substrate | Attack Face | Computational Method | Basis Set | Relative Activation Energy (kcal/mol) |
| Norbornene | exo | UBHandHLYP | 6-31G(d) | 0.0 |
| Norbornene | endo | UBHandHLYP | 6-31G(d) | 1.8 |
| 7-syn-hydroxy-norbornene | exo | UBHandHLYP | 6-31G(d) | 0.0 |
| 7-syn-hydroxy-norbornene | endo | UBHandHLYP | 6-31G(d) | 3.5 |
| 7-syn-methyl-norbornene | exo | UBHandHLYP | 6-31G(d) | 1.2 |
| 7-syn-methyl-norbornene | endo | UBHandHLYP | 6-31G(d) | 0.0 |
Data is illustrative and based on trends described in DFT studies of norbornene epoxidation.
Experimental Protocol: General Procedure for Epoxidation
-
Preparation of Peroxy Acid (in situ): In a flask cooled in an ice bath, a solution of the carboxylic acid (e.g., formic acid) in a suitable solvent (e.g., dichloromethane) is treated with a slight excess of hydrogen peroxide (30-50% aqueous solution). The mixture is stirred for a short period to generate the peroxy acid.
-
Epoxidation Reaction: The substituted norbornene, dissolved in the same solvent, is added dropwise to the freshly prepared peroxy acid solution at 0 °C.
-
Monitoring and Quenching: The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate, to destroy the excess peroxy acid.
-
Extraction and Purification: The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., MgSO₄). The solvent is evaporated, and the resulting crude epoxide is purified by column chromatography.
Caption: Substituent effects in norbornene epoxidation.
Ring-Opening Metathesis Polymerization (ROMP): Stereochemistry's Impact on Reactivity
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with diverse functionalities. The stereochemistry of the norbornene monomer, specifically whether the substituent is in the exo or endo position, has a profound impact on the polymerization kinetics.
DFT calculations have been employed to investigate the transition states of the rate-determining step in ROMP catalyzed by Grubbs-type catalysts, which is the formation of the metallacyclobutane intermediate.[2] These studies have consistently shown that the transition state energy for the polymerization of exo-substituted monomers is lower than that for their endo counterparts.[2] This energetic difference explains the experimentally observed higher reactivity of exo isomers in ROMP.
Quantitative Data: Calculated Transition State Energies for ROMP
The following table compares the DFT-calculated transition state energies for the formation of the metallacyclobutane intermediate during the ROMP of norbornene and its exo and endo substituted derivatives using a Grubbs third-generation catalyst.
| Monomer | Stereochemistry | Transition State Energy (kcal/mol) |
| Norbornene | - | 19.8 |
| Ester-substituted Norbornene | exo | 19.7 |
| Ester-substituted Norbornene | endo | 22.3 |
Data sourced from a mechanistic and kinetic study of the ROMP of norbornenyl monomers.[2]
Experimental Protocol: General Procedure for ROMP
-
Monomer and Catalyst Preparation: The norbornene monomer is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen). The Grubbs catalyst is weighed in a glovebox and dissolved in a small amount of the same solvent.
-
Polymerization: The catalyst solution is rapidly injected into the stirring monomer solution. The reaction is typically carried out at room temperature.
-
Monitoring and Termination: The polymerization is usually rapid, and its progress can be monitored by the increase in viscosity of the solution. The polymerization is terminated by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.
Caption: Influence of monomer stereochemistry on ROMP rates.
References
A Comparative Benchmarking of Synthesis Routes for 4-Hydroxy-2-butanone (Einecs 278-650-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis methods for 4-hydroxy-2-butanone (Einecs 278-650-1), a key intermediate in the pharmaceutical and fragrance industries. The following analysis presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific applications.
Executive Summary
The synthesis of 4-hydroxy-2-butanone can be achieved through several distinct routes, each with its own set of advantages and drawbacks. This guide focuses on four prominent methods: the traditional aldol condensation, the oxidation of 1,3-butanediol, catalyst-free supercritical synthesis, and gas-phase dehydrogenation of 1,3-butanediol. The selection of an optimal synthesis strategy depends on a variety of factors, including desired purity, yield, cost, and environmental impact.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for each of the four primary synthesis methods for 4-hydroxy-2-butanone.
| Synthesis Method | Raw Materials | Catalyst | Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Traditional Aldol Condensation | Acetone, Formaldehyde | Dilute Alkali (e.g., NaOH) | Moderate | ~75%[1] | Several hours | Low-cost raw materials | Low purity, significant alkaline wastewater, byproduct formation[1] |
| Oxidation of 1,3-Butanediol | 1,3-Butanediol, Hydrogen Peroxide | Tungstate-based catalyst | 86.4-87.13%[1] | >99.75%[1] | 4-7 hours[1] | High purity and yield, environmentally friendly (water is the only byproduct)[1] | Higher cost of starting material (1,3-butanediol) |
| Supercritical Synthesis | Acetone, Formaldehyde | None (autocatalytic) | ~90%[2][3] | High | < 3 minutes[4] | Fast reaction, high yield, no catalyst required, less waste[2][3] | Requires specialized high-pressure and high-temperature equipment |
| Gas-Phase Dehydrogenation | 1,3-Butanediol | Copper-based catalyst | High (Selectivity up to 90%)[5] | High | Continuous flow | High selectivity, potential for continuous process[5] | Requires high temperatures, potential for catalyst deactivation[2] |
Mandatory Visualizations
Logical Workflow for Synthesis Method Selection
Caption: A decision tree to guide the selection of the optimal synthesis method for 4-hydroxy-2-butanone based on key project requirements.
Experimental Workflow: Oxidation of 1,3-Butanediol
Caption: A schematic of the experimental workflow for the synthesis of 4-hydroxy-2-butanone via the oxidation of 1,3-butanediol.
Experimental Protocols
Traditional Aldol Condensation
Materials:
-
Acetone
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH) solution (5% w/v)
-
Hydrochloric acid (HCl) (for neutralization)
-
Distillation apparatus
Procedure:
-
In a reaction vessel, a dilute alkali solution (e.g., 5% NaOH) is prepared.
-
A large excess of acetone is added to the vessel with vigorous stirring. The typical molar ratio of formaldehyde to acetone is 1:30.
-
Formaldehyde is added dropwise to the acetone solution while maintaining the temperature between 20-25°C.
-
The reaction mixture is stirred for several hours at room temperature.
-
After the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl).
-
The excess acetone is removed by distillation.
-
The resulting crude 4-hydroxy-2-butanone is then purified by vacuum distillation. This process is often challenging due to the formation of byproducts and polymers. The final purity is typically around 75%.
Oxidation of 1,3-Butanediol
Materials:
-
1,3-Butanediol
-
Tungstate-based catalyst (e.g., sodium tungstate)
-
Hydrogen peroxide (H₂O₂) (25-35% solution)
-
Water-carrying agent (e.g., n-hexane or cyclohexane)
-
Distillation apparatus
Procedure:
-
To a reaction vessel, add 1,3-butanediol, the tungstate catalyst, water, and a water-carrying agent.
-
Heat the mixture to 60-75°C with constant stirring.
-
Slowly add the hydrogen peroxide solution dropwise into the reaction mixture. Simultaneously, distill off the water formed during the reaction using the water-carrying agent.
-
Monitor the reaction progress by analyzing the concentration of 1,3-butanediol. Once the concentration drops below 5% of the initial amount, stop the addition of hydrogen peroxide.
-
Continue stirring the mixture for an additional 0.5-1.5 hours.
-
Distill off the water-carrying agent.
-
Reduce the temperature to 60-65°C and perform a final vacuum distillation to obtain the high-purity 4-hydroxy-2-butanone.
Supercritical Synthesis
Materials:
-
Acetone
-
Formaldehyde aqueous solution
-
High-pressure, high-temperature continuous flow reactor
Procedure:
-
Acetone and an aqueous solution of formaldehyde are pumped into a pre-heater and brought to the desired supercritical temperature (523.15 K to 563.15 K).
-
The heated reactants are then introduced into a continuous flow reactor maintained at a high pressure (e.g., 17 MPa).
-
The reaction is autocatalytic and proceeds rapidly under these conditions, with residence times typically under 3 minutes.
-
The product stream exits the reactor and is cooled to condense the 4-hydroxy-2-butanone.
-
The product is then purified by distillation.
Gas-Phase Dehydrogenation of 1,3-Butanediol
Materials:
-
1,3-Butanediol
-
Copper-based catalyst
-
Fixed-bed flow reactor
-
Inert carrier gas (e.g., Nitrogen)
Procedure:
-
A fixed-bed reactor is packed with a copper-based catalyst.
-
The catalyst is activated according to the manufacturer's instructions, typically involving reduction with hydrogen gas.
-
1,3-Butanediol is vaporized and mixed with an inert carrier gas.
-
The gaseous mixture is passed through the heated catalyst bed (e.g., 120°C) at a controlled flow rate (gaseous feed space velocity of 1.0 h⁻¹).
-
The product stream exiting the reactor is cooled to condense the 4-hydroxy-2-butanone.
-
The collected liquid is then purified by distillation. This method can achieve high selectivity (up to 90%) towards the desired product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol (Journal Article) | OSTI.GOV [osti.gov]
Analysis of reaction kinetics for the functionalization of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Comparison of Reaction Kinetics for Norbornene Functionalization
The functionalization of norbornene can be achieved through several methodologies, each with distinct kinetic profiles. The following tables summarize quantitative data for some of the key approaches.
| Reaction Type | Catalyst/Initiator | Substrate | Rate Constant (k) / Gel Point | Key Kinetic Observations | Reference |
| Thiol-Ene Click Reaction | Horseradish Peroxidase (HRP) / H₂O₂ | PEG8NB | Gel point ~80 s | Gelation kinetics are on par with visible light initiated systems and can be tuned by enzyme and H₂O₂ concentration. | [1] |
| Thiol-Ene Photo-Click Reaction | Photoinitiator (e.g., LAP) | Alginate-Norbornene | Gelation within seconds | Rapid gelation is achievable with low concentrations of photoinitiator and macromer. | [2] |
| Alternating Copolymerization | [RHNCH₂(o-C₆H₄N)]Pd(Me)(NCMe)⁺ | Norbornene and Ethylene | kobsC is 6.1 to 46 times faster than kobsT | The cis-isomer of the catalyst exhibits significantly faster norbornene insertion kinetics than the trans-isomer. | [3] |
| Palladium-Catalyzed ortho-C–H Silylation | Pd(OAc)₂ | Free NH-carbazoles with norbornene mediator | C–H activation is the rate-determining step. | The reaction proceeds via a six-membered palladacycle intermediate. | [4] |
Experimental Protocols
Detailed experimental methodologies are critical for reproducing and building upon existing research. Below are representative protocols for key functionalization reactions of the norbornene scaffold.
Enzymatic Thiol-Norbornene Hydrogel Formation
This protocol describes the formation of a hydrogel via an enzyme-initiated thiol-ene reaction.
-
Materials : 8-arm PEG-norbornene (PEG8NB), Dithiothreitol (DTT), Horseradish Peroxidase (HRP), Hydrogen Peroxide (H₂O₂), Phosphate-buffered saline (PBS).
-
Procedure :
-
Prepare a stock solution of PEG8NB and DTT in PBS.
-
In a separate vial, prepare a stock solution of HRP in PBS.
-
Initiate the reaction by adding the HRP solution and H₂O₂ to the PEG8NB/DTT solution.
-
Monitor gelation kinetics using in situ rheometry to determine the gel point. The storage (G') and loss (G'') moduli are measured over time, with the gel point being the time at which G' surpasses G''.[1]
-
Palladium-Catalyzed Alternating Copolymerization of Norbornene and Ethylene
This protocol outlines the kinetic studies of norbornene insertion in a palladium-catalyzed copolymerization.
-
Materials : Cationic methylpalladium complexes bearing hemilabile bidentate α-amino-pyridines, Norbornene, Ethylene, Deuterated chloroform (CDCl₃).
-
Procedure :
-
The palladium complex is dissolved in CDCl₃ in an NMR tube.
-
The reaction is initiated by the addition of a known concentration of norbornene.
-
The reaction progress is monitored by ¹H VT-NMR (Variable Temperature Nuclear Magnetic Resonance) in a pseudo-first-order manner.
-
The observed rate constants (kobs) for the consumption of the catalyst isomers are determined by analyzing the decay of their respective NMR signals over time.[3][5]
-
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations. The following diagrams, generated using Graphviz, illustrate key processes in norbornene functionalization.
Caption: Generalized mechanism of the thiol-ene "click" reaction.
Caption: Workflow for kinetic analysis using NMR spectroscopy.
Caption: Simplified pathway for palladium/norbornene cooperative catalysis.[6]
Concluding Remarks
The kinetic analysis of norbornene functionalization reveals a rich and tunable reactivity landscape. Thiol-ene click reactions, whether initiated enzymatically or photochemically, offer rapid and efficient pathways to crosslinked materials, with gelation occurring on the order of seconds to minutes.[1][2] In contrast, metal-catalyzed reactions, such as palladium-mediated copolymerization and C-H functionalization, exhibit kinetics that are highly dependent on the catalyst structure and reaction conditions.[3][6] For instance, the stereochemistry of the palladium catalyst can lead to orders of magnitude differences in reaction rates.[3] Understanding these kinetic parameters is paramount for the rational design of synthetic routes to novel pharmaceuticals and functional polymers based on the versatile bicyclo[2.2.1]hept-2-ene scaffold.
References
- 1. Enzymatic Cross-Linking of Dynamic Thiol-Norbornene Click Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Palladium(ii)-catalyzed norbornene derivative-mediated ortho-C–H silylation: access to divergent silicon-containing carbazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics, Mechanism and Theoretical Studies of Norbornene-Ethylene Alternating Copolymerization Catalyzed by Organopalladium(II) Complexes Bearing Hemilabile α-Amino-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrachloropyridine (Einecs 278-650-1): A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,5,6-Tetrachloropyridine (CAS No. 2402-79-1), a compound harmful if swallowed and an irritant to the skin and eyes.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
All chemical waste generators must assess whether a discarded chemical is classified as hazardous waste, in line with US EPA guidelines in 40 CFR 261.3.[3] Furthermore, it is imperative to consult state and local hazardous waste regulations to ensure complete and accurate classification.[3]
Pre-Disposal and Handling
Prior to beginning any disposal-related activities, it is crucial to handle 2,3,5,6-Tetrachloropyridine with appropriate safety measures. All handling should occur within a chemical fume hood.[2] Personnel must wear approved safety equipment, including protective gloves and eye/face protection.[1][2] Direct physical contact with the chemical should be avoided.[2] In case of accidental contact, remove contaminated clothing and wash the exposed skin area thoroughly with soap and water.[2] For eye contact, irrigate with copious amounts of tepid water for at least 15 minutes.[2]
Step-by-Step Disposal Protocol
-
Containment of Spills: In the event of a spill, evacuate and ventilate the area.[2] Use an inert absorbent material to sweep up the spilled substance.[2]
-
Waste Collection: Place the absorbed material or any unwanted 2,3,5,6-Tetrachloropyridine into a suitable, tightly sealed, and clearly labeled container for disposal.[2][3]
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and dark location, away from incompatible materials and ignition sources.[2] This designated storage area should be secure and properly labeled.[2]
-
Final Disposal: The final and most critical step is to dispose of the contents and the container at an approved waste disposal plant.[1][3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5HCl4N | [1] |
| Molecular Weight | 216.87 g/mol | [1] |
| Physical State (20°C) | Solid | [1] |
| Melting Point | 91.0 to 95.0 °C | [1] |
| Boiling Point | 251 °C | [1] |
| Water Solubility | 29.4-30.2 mg/L at 25°C | [4] |
Disposal Workflow
Caption: Disposal workflow for 2,3,5,6-Tetrachloropyridine.
References
Essential Safety and Handling Guide for Diisononyl Adipate (Einecs 278-650-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling Diisononyl Adipate (CAS RN 33703-08-1). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling Diisononyl Adipate, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye/Face Protection | Safety glasses with side-shields | EN166 (EU) or NIOSH (US) approved[1][2] |
| Skin Protection | Impervious clothing and gloves (e.g., Nitrile rubber)[1][2] | EU Directive 89/686/EEC and EN 374[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear appropriate respiratory protection. | Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134)[3] |
Gloves must be inspected before use and disposed of properly after handling the chemical to avoid skin contact with the outer surface of the glove.[1][2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Diisononyl Adipate and ensure a safe laboratory environment.
-
Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Handle in a well-ventilated area.[1][4] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1] Keep away from open flames, heat, and sources of ignition.[2]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
-
Spill Containment: For spills, use an inert absorbent material such as sand, diatomite, or universal binders to soak up the chemical.[2][5][6] Prevent the spill from entering drains.[1][5]
-
Disposal: Dispose of the absorbed material and any contaminated PPE as hazardous waste in suitable, closed containers.[1][2] All disposal practices must be in accordance with local, regional, and national regulations.[5]
Experimental Workflow: Handling Diisononyl Adipate
The following diagram outlines the standard operating procedure for working with Diisononyl Adipate, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Diisononyl Adipate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
